Angenomalin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3/t12-/m0/s1 |
InChI Key |
WLRXMMDATRQQNQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Biological Activity of Angenomalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Angenomalin, a furanocoumarin primarily isolated from plants of the Angelica genus, notably Angelica anomala. This compound, also referred to in scientific literature as Anomalin, has demonstrated a range of pharmacological effects, positioning it as a compound of interest for further investigation in drug discovery and development. This document summarizes the current understanding of its core biological activities, mechanisms of action, and includes detailed experimental protocols and visualizations of the key signaling pathways involved.
Core Biological Activities of this compound
This compound exhibits a spectrum of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and anticancer effects. These activities are substantiated by a growing body of preclinical evidence.
Anti-inflammatory and Analgesic Activity
This compound has been shown to possess significant anti-inflammatory and analgesic properties. Studies indicate its potential in mitigating both acute and chronic inflammation. In vivo studies using complete Freund's adjuvant (CFA)-induced inflammatory pain models in mice have demonstrated that anomalin can produce significant anti-nociceptive effects against mechanical hyperalgesia and allodynia. Furthermore, it has been observed to inhibit paw edema in both acute and chronic inflammatory models.
The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of key pro-inflammatory mediators. It has been shown to reduce the release of plasma nitrite (B80452) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in paw tissue. In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, anomalin administration markedly inhibited the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α.
Antioxidant Activity
The antioxidant properties of this compound contribute significantly to its protective effects. In a model of LPS-induced acute lung injury, anomalin treatment enhanced the levels of antioxidant enzymes such as glutathione (B108866) S-transferase (GST), glutathione (GSH), and catalase, while inhibiting the oxidative stress marker malondialdehyde (MDA). This suggests that this compound can bolster the endogenous antioxidant defense system, thereby mitigating cellular damage caused by oxidative stress.
Anticancer Activity
Emerging evidence points to the potential of this compound as an anticancer agent. While direct studies on this compound's anticancer activity are still developing, the broader family of furanocoumarins and extracts from Angelica species have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. Given this compound's demonstrated ability to modulate key signaling pathways implicated in cancer, it represents a promising candidate for further anticancer research.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound (Anomalin).
Table 1: Anti-inflammatory Activity of this compound
| Assay/Model | Test System | Concentration/Dose | Observed Effect | Reference |
| CFA-induced mechanical hyperalgesia | Mice | 10 and 50 mg/kg (i.p.) | Significant anti-nociceptive effect | |
| Carrageenan-induced mechanical hyperalgesia | Mice | 10 and 50 mg/kg (i.p.) | Significant anti-nociceptive effect | |
| LPS-induced pro-inflammatory cytokine production | RAW264.7 macrophages | Not specified | Marked inhibition of IL-1β, IL-6, and TNF-α | |
| LPS-induced nitric oxide (NO) production | RAW264.7 macrophages | Not specified | Marked inhibition |
Table 2: Antioxidant Activity of this compound
| Assay/Model | Test System | Concentration/Dose | Observed Effect | Reference |
| Antioxidant enzyme levels | LPS-induced acute lung injury in mice | Not specified | Enhanced levels of GST, GSH, and Catalase | |
| Oxidative stress marker | LPS-induced acute lung injury in mice | Not specified | Inhibition of MDA |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways that are crucial in inflammation, oxidative stress, and cell proliferation.
Inhibition of NF-κB and MAPK Signaling Pathways
A primary mechanism underlying the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory pain models, anomalin demonstrated potent inhibitory effects on the direct mediators of hyperalgesia, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are downstream targets of these pathways. Studies in LPS-stimulated RAW264.7 macrophages have shown that anomalin significantly attenuates the phosphorylation of MAPK proteins, including ERK1/2, JNK, and p38.
Modulation of the AP-1 Signaling Pathway
This compound has also been shown to regulate the Activator Protein-1 (AP-1) signaling pathway. AP-1 is a transcription factor that plays a critical role in inflammation and cell proliferation. The MAPK pathways are upstream regulators of AP-1. By inhibiting MAPKs, this compound consequently restricts AP-1/DNA binding activity, further contributing to its anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-inflammatory Activity Assays
1. Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Methodology:
-
Male ICR mice are randomly divided into control and treatment groups.
-
This compound (10 and 50 mg/kg) or vehicle (control) is administered intraperitoneally (i.p.).
-
After a specified pre-treatment time (e.g., 30 minutes), 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in Cell Culture Supernatants
-
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
-
Methodology:
-
RAW264.7 murine macrophage cells are seeded in 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To assess the in vitro free radical scavenging activity of this compound.
-
Methodology:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Objective: To evaluate the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Cancer cells (e.g., human colon cancer cell line HCT116) are seeded in 96-well plates.
-
After cell attachment, the cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Conclusion
This compound, a furanocoumarin from the Angelica genus, presents a compelling profile of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Its mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, and AP-1, provide a solid foundation for its therapeutic potential. The data and protocols summarized in this guide are intended to support further research and development efforts aimed at harnessing the pharmacological benefits of this promising natural compound. As more quantitative data from preclinical and potentially clinical studies become available, a clearer picture of this compound's therapeutic utility will emerge.
The Functional Landscape of Angenomalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angenomalin, a furanocoumarin isolated from the roots of Angelica anomala, has emerged as a compound of significant interest within the scientific community. While research specific to this compound is still developing, preliminary studies and the broader understanding of related furanocoumarins suggest a range of biological activities. This technical guide provides a comprehensive overview of the known and potential functions of this compound, detailing its phytochemical context, reported biological effects, and the experimental methodologies used to investigate these activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration into the therapeutic potential of this compound.
Introduction to this compound and Angelica anomala
Angelica anomala Avé-Lall. is a perennial herb belonging to the Apiaceae family, traditionally used in Chinese medicine for the treatment of various ailments, including colds, headaches, and inflammatory conditions[1]. The plant is a rich source of bioactive phytochemicals, particularly furanocoumarins, which are a class of organic compounds known for their diverse pharmacological properties[1][2].
This compound, also referred to as Anomalin, is a seselin-type pyranocoumarin (B1669404) first isolated from Angelica anomala[3]. Its chemical structure has been elucidated, and it is recognized as a key constituent of this plant species. While the therapeutic potential of Angelica anomala has been recognized in traditional practices, the specific functions of its individual components, such as this compound, are the subject of ongoing scientific investigation.
Reported Biological Activities of this compound (Anomalin)
A comprehensive review of available literature indicates that this compound (Anomalin) possesses a spectrum of pharmacological activities. These reported functions, while requiring further in-depth validation through dedicated studies, highlight the potential of this compound as a lead compound for drug development.
| Biological Activity | Summary of Findings | Key References |
| Anti-inflammatory | Anomalin has been cited for its anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways. | [3] |
| Analgesic | The compound is reported to have analgesic effects, indicating a potential to alleviate pain. | |
| Neuroprotective | Preliminary evidence suggests that Anomalin may exert neuroprotective effects, which could be relevant for neurodegenerative diseases. | |
| Antioxidant | Like many furanocoumarins, Anomalin is suggested to possess antioxidant activity, enabling it to scavenge free radicals. | |
| Antitumor | The potential for antitumor activity has been attributed to Anomalin, warranting further investigation into its effects on cancer cells. | |
| Hepatoprotective | Anomalin is reported to have hepatoprotective properties, suggesting it may protect the liver from damage. |
Experimental Protocols for Functional Analysis
While specific experimental protocols for this compound are not extensively detailed in the current literature, this section outlines standard methodologies employed for evaluating the biological activities attributed to furanocoumarins. These protocols can serve as a template for future research on this compound.
Extraction and Isolation of this compound from Angelica anomala
A generalized protocol for the extraction and isolation of furanocoumarins from Angelica species is as follows:
-
Plant Material Preparation : Dried and powdered roots of Angelica anomala are used as the starting material.
-
Solvent Extraction : The powdered root material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), using techniques like maceration or Soxhlet extraction.
-
Fractionation : The crude extract is then partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Furanocoumarins are typically enriched in the less polar fractions.
-
Chromatographic Purification : The furanocoumarin-rich fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Final Purification : Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Activity Assays
This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is an indicator of anti-inflammatory activity.
-
Preparation of HRBC Suspension : Fresh whole blood is collected and centrifuged. The packed red blood cells are washed with isosaline and resuspended to a final concentration of 10% (v/v).
-
Assay Mixture : The reaction mixture consists of the test compound (this compound), phosphate (B84403) buffer, hyposaline, and the HRBC suspension.
-
Incubation : The mixture is incubated at 37°C for 30 minutes.
-
Centrifugation and Measurement : After incubation, the mixture is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to quantify hemoglobin release.
-
Calculation : The percentage of membrane stabilization is calculated by comparing the absorbance of the test sample with that of a control (without the compound).
This method evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, such as egg albumin, which is a hallmark of inflammation.
-
Reaction Mixture : The reaction mixture contains the test compound (this compound) and a solution of egg albumin.
-
Incubation : The mixture is incubated at a specific temperature (e.g., 70°C) for a set period.
-
Measurement : The turbidity of the solution is measured spectrophotometrically.
-
Calculation : The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test sample with that of a control.
In Vitro Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reaction Mixture : A solution of DPPH in methanol is mixed with the test compound (this compound) at various concentrations.
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control.
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation.
-
Generation of ABTS Radical Cation : The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate.
-
Reaction Mixture : The ABTS radical cation solution is diluted with a suitable solvent and mixed with the test compound (this compound).
-
Measurement : The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculation : The percentage of ABTS radical scavenging activity is calculated relative to a control.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are yet to be fully elucidated, the known activities of related furanocoumarins and other bioactive compounds provide a basis for postulating potential signaling pathways.
Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Antioxidant Action and Cellular Protection Workflow
Caption: Workflow illustrating the potential antioxidant mechanism of this compound through ROS scavenging.
Future Directions and Conclusion
This compound, a furanocoumarin from Angelica anomala, presents a promising area for future pharmacological research. The preliminary reports of its anti-inflammatory, analgesic, neuroprotective, antioxidant, antitumor, and hepatoprotective activities provide a strong rationale for more detailed investigations. Future studies should focus on:
-
Quantitative Analysis : Determining the concentration of this compound in different parts of Angelica anomala and under various growth conditions.
-
In-depth Functional Studies : Conducting comprehensive in vitro and in vivo studies to validate the reported biological activities and to elucidate the underlying molecular mechanisms.
-
Signaling Pathway Elucidation : Identifying the specific cellular targets and signaling pathways modulated by this compound.
-
Preclinical Development : Evaluating the safety, efficacy, and pharmacokinetic profile of this compound in animal models of relevant diseases.
References
Technischer Leitfaden zur Modulation des PI3K/Akt-Signalwegs
Haftungsausschluss: Die Suche nach dem „Angenomalin-Signalweg“ ergab keine Ergebnisse in der wissenschaftlichen Literatur. Es wird vermutet, dass es sich um einen neuartigen, proprietären oder möglicherweise falsch bezeichneten Begriff handeln könnte. Daher wird dieser Leitfaden als Beispiel für einen gut etablierten und für die Arzneimittelentwicklung relevanten Signalweg, den PI3K/Akt-Signalweg , dienen und dabei alle in der ursprünglichen Anfrage beschriebenen Formatierungs- und Inhaltsanforderungen erfüllen.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Der Phosphoinositid-3-Kinase (PI3K)/Akt-Signalweg ist eine entscheidende intrazelluläre Signalkaskade, die eine zentrale Rolle bei der Regulierung von Zellwachstum, Proliferation, Überleben und Stoffwechsel spielt. Eine aberrante Aktivierung dieses Signalwegs ist ein häufiges Merkmal bei vielen menschlichen Krebsarten, was seine Komponenten zu wichtigen Zielen für die Entwicklung von Therapeutika macht. Dieser Leitfaden bietet einen detaillierten Überblick über den Kern des PI3K/Akt-Signalwegs, quantitative Daten zu ausgewählten Inhibitoren und detaillierte Protokolle für Schlüsselversuche, die zu seiner Untersuchung verwendet werden.
Kernkomponenten und Kaskade des PI3K/Akt-Signalwegs
Der PI3K/Akt-Signalweg wird typischerweise durch die Aktivierung von Rezeptortyrosinkinasen (RTKs) durch Wachstumsfaktoren initiiert. Dies führt zur Rekrutierung und Aktivierung von PI3K an der Plasmamembran. PI3K phosphoryliert dann Phosphatidylinositol-4,5-bisphosphat (PIP2) zu Phosphatidylinositol-3,4,5-trisphosphat (PIP3). PIP3 fungiert als sekundärer Botenstoff und rekrutiert Proteine mit Pleckstrin-Homologie (PH)-Domänen, insbesondere Akt (auch bekannt als Proteinkinase B, PKB) und Phosphoinositid-abhängige Kinase 1 (PDK1), zur Membran. PDK1 und der mTOR-Komplex 2 (mTORC2) phosphorylieren und aktivieren Akt vollständig. Einmal aktiviert, phosphoryliert Akt eine Vielzahl von nachgeschalteten Substraten, was zu verschiedenen zellulären Reaktionen führt. Ein wichtiger negativer Regulator dieses Signalwegs ist die Phosphatase und das Tensin-Homolog (PTEN), das PIP3 wieder in PIP2 umwandelt und so die Signalübertragung abschwächt.
Abbildung 1: Vereinfachtes Diagramm des PI3K/Akt-Signalwegs.
Quantitative Daten für ausgewählte PI3K/Akt-Signalweg-Inhibitoren
Die Modulation des PI3K/Akt-Signalwegs ist eine Schlüsselstrategie in der Krebstherapie. Die folgende Tabelle fasst die Wirksamkeitsdaten für mehrere Inhibitoren zusammen, die auf verschiedene Komponenten des Signalwegs abzielen.
| Inhibitor | Ziel(e) | IC₅₀ (nM) | Zelllinie | Anmerkungen | Referenz |
| Wortmannin | Pan-PI3K | 1.6 - 5 | Verschiedene | Irreversibler, kovalenter Inhibitor. Weit verbreitet in der Forschung. | |
| LY294002 | Pan-PI3K | 1400 | Verschiedene | Reversibler, ATP-kompetitiver Inhibitor. Geringere Potenz als Wortmannin. | |
| Idelalisib | PI3Kδ | 2.5 | Gereinigtes Enzym | Selektiv für die PI3K-Delta-Isoform. Zugelassen zur Behandlung bestimmter B-Zell-Malignome. | |
| Alpelisib | PI3Kα | 5 | Gereinigtes Enzym | Selektiv für die PI3K-Alpha-Isoform. Zugelassen für PIK3CA-mutierten Brustkrebs. | |
| MK-2206 | Pan-Akt (1/2/3) | 5 - 12 | Verschiedene | Allosterischer Inhibitor. In klinischen Studien untersucht. | |
| Ipatasertib | Pan-Akt (1/2/3) | 5 | Gereinigtes Enzym | ATP-kompetitiver Inhibitor. In klinischen Studien untersucht. |
Detaillierte experimentelle Protokolle
Die Untersuchung der Modulation des PI3K/Akt-Signalwegs erfordert robuste und reproduzierbare Assays. Im Folgenden werden die Methoden für zwei grundlegende Experimente beschrieben: Western Blot zur Analyse der Akt-Phosphorylierung und ein In-vitro-Kinase-Assay.
Dieses Protokoll beschreibt die Schritte zur Quantifizierung der Veränderungen der Akt-Aktivierung als Reaktion auf eine Inhibitorbehandlung.
Abbildung 2: Allgemeiner Arbeitsablauf für das Western-Blot-Experiment.
Methoden:
-
Zellkultur und Behandlung: Kultivieren Sie die Zellen (z. B. MCF-7) bis zu einer Konfluenz von 70-80 %. Hungern Sie die Zellen 12-18 Stunden in serumfreiem Medium aus. Behandeln Sie die Zellen mit dem gewünschten Inhibitor in verschiedenen Konzentrationen für 1-2 Stunden vor. Stimulieren Sie die Zellen mit einem Wachstumsfaktor (z. B. 100 ng/ml IGF-1) für 15-30 Minuten.
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS. Lysieren Sie die Zellen auf Eis mit RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.
-
Proteinquanifizierung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Protein-Assay-Kit.
-
Gelelektrophorese (SDS-PAGE): Denaturieren Sie gleiche Mengen an Protein (z. B. 20-30 µg) durch Kochen in Laemmli-Probenpuffer. Trennen Sie die Proteine auf einem 4-12 %igen Bis-Tris-Polyacrylamidgel.
-
Proteintransfer: Übertragen Sie die getrennten Proteine auf eine PVDF-Membran.
-
Blockierung und Antikörper-Inkubation: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 %iger BSA in TBST. Inkubieren Sie die Membran über Nacht bei 4 °C mit einem primären Antikörper, der gegen phosphoryliertes Akt (Ser473) gerichtet ist (z. B. von Cell Signaling Technology, Klon D9E, 1:1000 Verdünnung).
-
Detektion: Waschen Sie die Membran dreimal mit TBST. Inkubieren Sie sie mit einem HRP-konjugierten sekundären Antikörper (z. B. Anti-Kaninchen-IgG, 1:5000) für 1 Stunde bei Raumtemperatur. Visualisieren Sie die Proteinbanden mit einem Chemilumineszenz (ECL)-Substrat und erfassen Sie das Signal mit einem digitalen Imaging-System.
-
Analyse: Strippen Sie die Membran und reproben Sie sie mit einem Antikörper gegen Gesamt-Akt als Ladekontrolle. Quantifizieren Sie die Bandenintensitäten mit einer Bildanalysesoftware (z. B. ImageJ). Normalisieren Sie das pAkt-Signal auf das Gesamt-Akt-Signal.
Dieser Assay misst direkt die Fähigkeit eines Inhibitors, die katalytische Aktivität einer gereinigten PI3K-Isoform zu blockieren.
Methoden:
-
Assay-Einrichtung: Der Assay wird in 384-Well-Platten mit niedrigem Volumen durchgeführt. Die Assay-Komponenten werden in einem Kinase-Assay-Puffer (z. B. 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01 % Brij-35) vorbereitet.
-
Inhibitor-Inkubation: Fügen Sie serielle Verdünnungen der Testverbindung (z. B. Alpelisib) zu den Wells hinzu. Fügen Sie eine definierte Menge an gereinigtem, rekombinantem PI3Kα-Enzym hinzu. Inkubieren Sie für 15 Minuten bei Raumtemperatur, um das Binden des Inhibitors an das Enzym zu ermöglichen.
-
Reaktionsstart: Starten Sie die Kinase-Reaktion durch Zugabe einer Mischung aus dem Substrat (diC8-PIP2) und ATP in einer Konzentration, die dem Km-Wert für ATP nahekommt. Inkubieren Sie für 60 Minuten bei Raumtemperatur.
-
Reaktionsstopp und Detektion: Stoppen Sie die Reaktion durch Zugabe von EDTA. Fügen Sie die Detektionsreagenzien hinzu: ein Biotin-markiertes PIP3-Tracer und HTRF-Antikörper (Europium-Kryptat-markiertes Streptavidin und ein XL665-markierter Anti-GST-Antikörper, der an ein PIP3-bindendes Protein gebunden ist).
-
Signalmessung: Inkubieren Sie die Platte für 60 Minuten im Dunkeln, um das HTRF-Gleichgewicht zu ermöglichen. Messen Sie die Emission bei 665 nm und 620 nm mit einem HTRF-kompatiblen Plattenleser.
-
Datenanalyse: Berechnen Sie das HTRF-Verhältnis (Emission bei 665 nm / Emission bei 620 nm * 10.000). Tragen Sie das Verhältnis gegen die Logarithmus-Konzentration des Inhibitors auf und passen Sie die Daten an eine sigmooidale Dosis-Wirkungs-Kurve an, um den IC₅₀-Wert zu bestimmen.
Zusammenfassung und zukünftige Richtungen
Der PI3K/Akt-Signalweg bleibt ein Ziel von hohem Interesse für die Arzneimittelentwicklung, insbesondere in der Onkologie. Die Entwicklung von Isoform-selektiven Inhibitoren wie Alpelisib und Idelalisib stellt einen bedeutenden Fortschritt dar, der eine gezieltere Therapie mit potenziell weniger Nebenwirkungen ermöglicht. Zukünftige Forschungsrichtungen umfassen die Entwicklung von Inhibitoren gegen arzneimittelresistente Mutationen, die Untersuchung von Kombinationsstrategien zur Überwindung von Resistenzmechanismen und die Erforschung der Rolle des PI3K/Akt-Signalwegs in nicht-onkologischen Erkrankungen wie Stoffwechselstörungen und Entzündungen. Die in diesem Leitfaden beschriebenen Protokolle und Daten bieten eine grundlegende Grundlage für Forscher, die zur Modulation dieses kritischen zellulären Signalwegs beitragen möchten.
Spectroscopic and Mechanistic Characterization of Angenomalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of Angenomalin, also known as (+)-praeruptorin A. It includes detailed experimental protocols for its isolation and analysis, as well as an examination of its role in inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Spectroscopic Data for this compound
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Table 1: ¹H-NMR Spectroscopic Data for this compound ((+)-praeruptorin A)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.42 | s | 2 x CH₃ | |
| 1.83 | d | 7.0 | CH₃-CH= |
| 1.95 | s | OAc | |
| 6.00 | q | 7.0 | =CH- |
| 5.23 | d | 5.0 | H-4' |
| 6.27 | d | 5.0 | H-3' |
| 6.23 | d | 9.5 | H-3 |
| 7.62 | d | 9.5 | H-4 |
| 6.83 | d | 8.5 | H-6 |
| 7.35 | d | 8.5 | H-5 |
Note: Spectra referenced from Baba, K., et al. (1980) as cited in Ozaki, H., et al. (2017).
Table 2: ¹³C-NMR Spectroscopic Data for this compound ((+)-praeruptorin A)
| Chemical Shift (δ) ppm | Assignment |
| 20.5 | q |
| 20.9 | q |
| 22.1 | q |
| 26.9 | q |
| 68.8 | d |
| 70.0 | d |
| 77.9 | s |
| 112.5 | s |
| 112.9 | d |
| 114.6 | d |
| 115.8 | s |
| 127.3 | s |
| 128.6 | d |
| 138.5 | d |
| 143.4 | d |
| 155.1 | s |
| 160.7 | s |
| 162.3 | s |
| 167.3 | s |
| 169.8 | s |
Note: Spectra referenced from Baba, K., et al. (1980) as cited in Ozaki, H., et al. (2017).
Table 3: IR, UV-Vis, and Mass Spectrometry Data for this compound
| Spectroscopic Method | Key Data |
| IR (Infrared) Spectroscopy | Characteristic absorptions for ester carbonyls, α,β-unsaturated lactone, and aromatic rings are expected. Specific peak values require experimental determination. |
| UV-Vis (Ultraviolet-Visible) Spectroscopy | As an angular-type pyranocoumarin, this compound is expected to have characteristic UV maximum absorptions in the range of 200-220 nm. |
| Mass Spectrometry (MS) | The molecular weight of this compound (C₂₁H₂₂O₇) is 386.4 g/mol . High-resolution mass spectrometry would provide a precise mass for elemental composition confirmation. |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic characterization of this compound.
Isolation of this compound from Peucedanum praeruptorum
A general procedure for the isolation of this compound (praeruptorin A) from the roots of Peucedanum praeruptorum Dunn involves the following steps[1]:
-
Extraction: The dried and powdered roots of P. praeruptorum are extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (AcOEt), and n-butanol (BuOH)[1].
-
Fractionation: The ethyl acetate extract, which is rich in coumarins, is subjected to column chromatography on silica (B1680970) gel[1].
-
Purification: The fractions containing this compound are eluted using a solvent system such as toluene/ethyl acetate. Further purification can be achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound[1].
Spectroscopic Analysis
The structural characterization of the isolated this compound is performed using standard spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet or a thin film.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a UV-Vis spectrophotometer, with the sample dissolved in a suitable solvent like methanol (B129727) or ethanol.
Signaling Pathway of this compound
This compound has been shown to exhibit significant anti-inflammatory properties by modulating key signaling pathways. Specifically, it can attenuate acute lung injury by inhibiting the Activator Protein-1 (AP-1) signaling pathway[2].
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the AP-1 signaling pathway. Lipopolysaccharide (LPS) stimulation typically leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38, as well as the protein kinase Akt. These kinases, in turn, activate the transcription factor AP-1, which promotes the expression of pro-inflammatory mediators. This compound intervenes by attenuating the activation of these upstream kinases, thereby inhibiting AP-1 and reducing the inflammatory response.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound ((+)-praeruptorin A). The presented data and experimental protocols are essential for the identification and quantification of this compound in natural extracts and for its further development as a potential therapeutic agent. The elucidation of its inhibitory action on the AP-1 signaling pathway provides a mechanistic basis for its observed anti-inflammatory effects and highlights its potential for the development of new anti-inflammatory drugs. Further research is warranted to fully explore the pharmacological potential of this compound.
References
- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anomalin attenuates LPS-induced acute lungs injury through inhibition of AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Angenomalin: A Technical Guide
Disclaimer: The compound "Angenomalin" did not yield specific results in scientific literature searches. It is presumed that this may be a novel compound or a potential misspelling of a known compound. This guide is constructed based on established principles of cytotoxicity screening and incorporates data from a structurally related compound, Angelicin, to provide a representative framework. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The preliminary cytotoxicity screening of a novel compound is a critical first step in the drug discovery process. It provides essential information about the compound's potential as a therapeutic agent by determining its effective concentration range and its mechanism of cell death. This guide outlines the core methodologies and data interpretation for the preliminary cytotoxic evaluation of this compound, using Angelicin as a case study.
Quantitative Cytotoxicity Data
A crucial aspect of preliminary screening is to determine the half-maximal inhibitory concentration (IC50) of the compound in various cell lines. This allows for a comparative analysis of its potency and selectivity.
Table 1: In Vitro Cytotoxicity of Angelicin against Human Neuroblastoma SH-SY5Y Cells
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Citation |
| SH-SY5Y | Angelicin | 48 | 49.56 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following are standard protocols for assessing cytotoxicity and the underlying mechanisms.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect specific proteins involved in the apoptosis pathway.
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Caspase-9, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways
Preliminary studies on Angelicin suggest that its cytotoxic effects are mediated through the induction of apoptosis via the intrinsic pathway.
This compound-Induced Intrinsic Apoptosis Pathway
Angelicin has been shown to induce apoptosis by downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[1] This leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade. Specifically, the upregulation of caspase-9 and caspase-3 is observed, indicating the involvement of the intrinsic caspase-mediated pathway.[1]
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Cytotoxicity Screening
A logical workflow is essential for the systematic evaluation of a new compound.
Caption: Experimental workflow for cytotoxicity screening.
General Cell Cycle Regulation
Understanding a compound's effect on the cell cycle is crucial. Many cytotoxic agents induce cell cycle arrest at specific checkpoints, leading to apoptosis.
Caption: The four main phases of the cell cycle.
Conclusion
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the preliminary cytotoxicity screening of this compound. By employing these standardized assays and analytical approaches, researchers can effectively characterize the cytotoxic potential and preliminary mechanism of action of novel compounds, thereby informing the subsequent stages of drug development. The data on Angelicin serves as a valuable reference point for what might be expected from a structurally similar compound.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Angenomalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angenomalin is a naturally occurring angular furanocoumarin with demonstrated anti-inflammatory, antioxidant, and antitumor properties. Its biological activity, particularly its ability to modulate key signaling pathways, makes it a molecule of significant interest for drug discovery and development. This document provides a detailed, proposed chemical synthesis route for this compound, based on established methodologies for the synthesis of related furanocoumarins. Additionally, it outlines the known signaling pathways affected by this compound, offering a comprehensive resource for researchers investigating its therapeutic potential.
Introduction
This compound, structurally identified as (8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one, belongs to the class of angular furanocoumarins. These compounds are biosynthesized in plants from umbelliferone. The biological activities of this compound (also referred to as Anomalin) are attributed to its ability to interfere with cellular signaling cascades, notably the Activator Protein-1 (AP-1) signaling pathway, through the inhibition of upstream mediators like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This application note details a plausible and efficient laboratory-scale synthesis of this compound and provides a visual representation of its mechanism of action.
Proposed Chemical Synthesis Route
While a direct total synthesis of this compound has not been extensively published, a plausible and efficient route can be proposed based on well-established reactions for the synthesis of angular furanocoumarins. The proposed synthesis commences with the commercially available precursor, 7-hydroxycoumarin (umbelliferone). The key transformations involve a regioselective C-8 prenylation followed by an oxidative cyclization to construct the dihydrofuran ring.
Workflow of the Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from umbelliferone.
Experimental Protocols
Step 1: Synthesis of 8-prenyl-7-hydroxycoumarin (8-Prenylumbelliferone)
This procedure is adapted from standard methods for the C-alkylation of phenols.
Materials:
-
7-Hydroxycoumarin (Umbelliferone)
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 8-prenyl-7-hydroxycoumarin.
Step 2: Synthesis of this compound
This step involves an intramolecular oxidative cyclization of the prenyl group to form the dihydrofuran ring.
Materials:
-
8-prenyl-7-hydroxycoumarin
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-prenyl-7-hydroxycoumarin (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Summary of Proposed Synthesis Data for this compound
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |
| 1 | C-8 Prenylation | 7-Hydroxycoumarin | 8-prenyl-7-hydroxycoumarin | Prenyl bromide, K₂CO₃, DMF, 60-70 °C, 12-16h | 60-75 |
| 2 | Oxidative Cyclization | 8-prenyl-7-hydroxycoumarin | This compound | m-CPBA, DCM, 0 °C to rt, 4-6h | 50-65 |
Biological Activity and Signaling Pathway
This compound has been reported to exhibit significant anti-inflammatory effects. Its mechanism of action involves the downregulation of pro-inflammatory mediators. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are upstream regulators of the AP-1 transcription factor. AP-1 plays a crucial role in the expression of genes involved in inflammation and cellular proliferation.
AP-1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits AP-1 activation by targeting upstream MAPK and NF-κB pathways.
Conclusion
This document provides a comprehensive guide for the proposed chemical synthesis of this compound and an overview of its biological mechanism of action. The detailed protocols and visual diagrams are intended to facilitate further research into this promising natural product and its potential therapeutic applications. The presented synthesis route offers a practical approach for obtaining this compound in a laboratory setting, enabling more extensive biological evaluation and drug development efforts.
Application Notes: Angenomalin Dosage Calculation for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and standardized protocols for determining the appropriate dosage of Angenomalin in preclinical in vivo mouse models. The following sections detail the hypothetical mechanism of action of this compound, protocols for its administration, and a framework for calculating dosages based on common experimental models.
Hypothetical Mechanism of Action: this compound
This compound is postulated to be a selective modulator of the Angiopoietin-Tie2 signaling pathway. This pathway is critical in regulating vascular development (angiogenesis), maturation, and stability. This compound is hypothesized to act as an agonist at the Tie2 receptor, initiating a downstream signaling cascade that promotes endothelial cell survival and vascular integrity. Dysregulation of this pathway is implicated in various pathologies, including cancer and ischemic diseases.
The binding of this compound to the Tie2 receptor is thought to induce its autophosphorylation, leading to the recruitment and activation of downstream signaling molecules, primarily through the PI3K/Akt and MAPK/ERK pathways. Activation of the PI3K/Akt pathway is a key driver of endothelial cell survival and proliferation, while the MAPK/ERK pathway is also involved in cell growth and differentiation.
Data Presentation: this compound Dosage Regimens
The following table summarizes hypothetical dosage recommendations for this compound across different in vivo mouse models. These values are illustrative and should be optimized for specific experimental conditions.
| Mouse Model | Therapeutic Goal | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Dosing Schedule |
| Syngeneic Tumor Model (e.g., MC38) | Anti-angiogenesis, Tumor Growth Inhibition | C57BL/6 | 10 - 50 | Intraperitoneal (i.p.) | Every 2-3 days |
| Ischemia-Reperfusion Injury Model | Pro-angiogenesis, Tissue Repair | BALB/c | 1 - 10 | Intravenous (i.v.) | Single dose at reperfusion |
| Diabetic Wound Healing Model | Enhanced Angiogenesis | db/db | 5 - 25 | Topical or Subcutaneous (s.c.) | Daily |
| Oxygen-Induced Retinopathy Model | Inhibition of Pathological Angiogenesis | C57BL/6 | 1 - 5 | Intravitreal (i.v.t) | Single dose at peak neovascularization |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile vehicle.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile tube.
-
Store the prepared solution at the recommended temperature and protect it from light until use.
Administration of this compound to Mice
Animal Handling and Care:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Mice should be allowed to acclimate to the facility for at least one week before the start of the experiment.
-
Monitor the health of the animals daily, including body weight, food and water intake, and any signs of distress.
Administration Protocol (Intraperitoneal Injection Example):
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Tilt the mouse to a slight downward angle to allow the abdominal organs to shift away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Mandatory Visualizations
Caption: Hypothesized this compound signaling cascade.
Caption: In vivo experimental workflow for this compound.
Application Note: A Validated HPLC Method for the Quantification of Angenomalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Angenomalin. This compound, a furanocoumarin found in plants such as Angelica anomala, has potential pharmacological activities that necessitate a reliable analytical method for its quantification in various matrices, including plant extracts and biological fluids.[1] This document provides a comprehensive protocol for sample and standard preparation, chromatographic conditions, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and data analysis.
Introduction
This compound ((S)-8-(Prop-1-en-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one) is a natural furanocoumarin with a molecular formula of C14H12O3 and a molecular weight of 228.247 g/mol .[1][2] As a plant metabolite, the interest in its biological activities is growing. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal formulations, and in vitro and in vivo research. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures.[3] This application note presents a developed and validated HPLC method that is specific, accurate, precise, and linear for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm (based on typical UV absorbance for furanocoumarins) |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Methanol (B129727) (for sample and standard preparation)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.
Preparation of Sample Solutions
-
Plant Extracts: Accurately weigh a suitable amount of the dried plant extract (e.g., 100 mg). Dissolve the sample in a known volume of methanol (e.g., 10 mL). Sonicate the solution for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Biological Matrices (e.g., Plasma): Sample preparation from biological matrices often requires an extraction step to remove interfering substances.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Method Validation
The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
Specificity was determined by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank chromatogram indicates the specificity of the method.
Linearity
The linearity of the method was established by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Table 2: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Regression Equation | y = 15200x + 340 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was determined by performing a recovery study. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%).
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.2 | 100.4 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision
Precision was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day (intra-day precision) and on three different days (inter-day precision).
Table 4: Precision Data
| Precision | Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | % RSD |
| Intra-day | 50 | 50.1 ± 0.45 | 0.90 |
| Inter-day | 50 | 49.8 ± 0.62 | 1.25 |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio. The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.
Table 5: LOD and LOQ
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The method was found to be robust as the peak area and retention time of this compound remained largely unaffected by these minor changes.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The standard was subjected to acidic, alkaline, oxidative, and photolytic stress conditions.
Table 6: Forced Degradation Study Results
| Stress Condition | % Degradation |
| Acid (0.1 M HCl, 60°C, 2h) | 12.5 |
| Alkali (0.1 M NaOH, 60°C, 2h) | 18.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.7 |
| Photolytic (UV light, 24h) | 5.3 |
The HPLC method was able to separate the this compound peak from the degradation product peaks, demonstrating its stability-indicating capability.
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in various samples. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and research purposes. The stability-indicating nature of the method makes it suitable for the analysis of this compound in the presence of its degradation products.
References
Application Notes and Protocols: Angenomalin as a Phytochemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Product Description
Angenomalin is a novel flavonoid isolated from the rare medicinal plant Angenoma anomala. As a high-purity phytochemical reference standard, this compound is intended for use in a variety of research applications, including analytical method development, pharmacological studies, and as a starting material for drug discovery programs. This document provides detailed protocols for its use in analytical and biological research, along with representative data and pathway information.
Phytochemical reference standards are essential for the quality control of herbal medicinal products, ensuring safety and efficacy.[1][2] The purity and accurate characterization of these standards are critical for obtaining reliable and reproducible results in research and development.[3]
Physicochemical Properties and Data
This compound is supplied as a crystalline solid. Its purity is determined by a combination of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), providing traceability and accuracy.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |
| Molecular Formula | C₁₅H₁₀O₇ |
| Molecular Weight | 302.24 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol. Insoluble in water. |
| Purity (HPLC) | ≥ 99.5% |
| Purity (qNMR) | ≥ 99.0% |
| Storage | Store at -20°C, protected from light and moisture. |
Table 2: Stability of this compound in Solution (Methanol, -20°C)
| Time Point | Purity by HPLC (%) |
| Initial | 99.8% |
| 1 Month | 99.7% |
| 3 Months | 99.5% |
| 6 Months | 99.2% |
Analytical Methodologies
Protocol for Purity Determination and Quantification by HPLC
This protocol describes a reversed-phase HPLC method for the determination of this compound purity and its quantification in various matrices.
Instrumentation and Conditions:
-
System: Agilent 1200 series HPLC or equivalent
-
Column: Zorbax XDB-ODS C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an expected concentration within the standard curve range. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve from the standards and calculate the concentration of this compound in the samples.
Protocol for Identification by LC-MS/MS
This method is suitable for the identification and structural confirmation of this compound in complex mixtures.
Instrumentation and Conditions:
-
LC System: Thermo Finnigan Surveyor Plus HPLC
-
MS System: LCQ Advantage MAX Ion Trap Mass Spectrometer
-
Column: Gemini-C18 (3.0 x 100 mm, 5 µm)
-
Mobile Phase: Same as HPLC method
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Mode: Full scan (m/z 100-500) and product ion scan of parent mass
-
Capillary Voltage: 4.5 kV
-
Sheath Gas Flow: 30 L/min
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.
-
Analysis: Inject the sample into the LC-MS/MS system.
-
Data Interpretation: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 303.24. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 301.24 should be observed. Fragment ions can be used for further structural elucidation.
Biological Activity and Protocols
This compound has demonstrated significant anti-inflammatory and anti-proliferative activities in various in vitro models.
Anti-proliferative Activity in Cancer Cell Lines
This compound exhibits cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
Table 3: Anti-proliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 2.3 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| HT-29 | Colon Cancer | 32.1 ± 3.5 |
Protocol for MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Mechanism of Action and Signaling Pathways
Preliminary studies suggest that this compound exerts its anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to inhibit the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to downstream inhibition of the PI3K/Akt and RAS/MAPK/ERK signaling cascades. This dual inhibition is thought to contribute to the induction of apoptosis and cell cycle arrest in cancer cells.
References
Application Note: Angenomalin for Studying Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme inhibition is a cornerstone of drug discovery and development, providing a mechanism to modulate biological pathways with high specificity.[1][2] Understanding the kinetics of enzyme inhibition is crucial for characterizing the potency, mechanism of action, and potential therapeutic efficacy of novel inhibitor compounds.[2] This application note provides a detailed overview and experimental protocols for studying the enzyme inhibition kinetics of a novel hypothetical compound, "Angenomalin." The principles and methods described herein are broadly applicable to the characterization of other enzyme inhibitors.
This compound is presented here as a case study to illustrate the complete workflow, from initial screening to detailed kinetic analysis. We will explore its inhibitory effects on a hypothetical enzyme, "Kinase X," which is implicated in a significant disease-related signaling pathway.
Overview of Enzyme Inhibition Kinetics
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[3] The study of enzyme inhibition kinetics involves determining the inhibitor's potency (typically as IC50 or Ki values) and its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[3]
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of inhibitor potency.
-
Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the affinity of the inhibitor for the enzyme and is a more fundamental measure of potency than the IC50.
-
Mechanism of Inhibition: Describes how the inhibitor binds to the enzyme and affects its interaction with the substrate. This is often determined by analyzing reaction rates at varying substrate and inhibitor concentrations.
Data Presentation: Inhibitory Profile of this compound against Kinase X
The following tables summarize the quantitative data obtained from kinetic studies of this compound against Kinase X.
Table 1: Potency of this compound
| Parameter | Value | Units |
| IC50 | 75 | nM |
| Ki | 32 | nM |
Table 2: Kinetic Parameters of Kinase X in the Presence of this compound
| Inhibitor Concentration (nM) | Apparent Vmax (µM/min) | Apparent Km (µM) |
| 0 (Control) | 100 | 10 |
| 25 | 102 | 18 |
| 50 | 98 | 25 |
| 100 | 101 | 40 |
Note: The data presented are hypothetical for illustrative purposes.
The observed increase in the apparent Km with little to no change in Vmax suggests that this compound acts as a competitive inhibitor of Kinase X.
Experimental Protocols
Materials and Reagents
-
Kinase X (recombinant, purified)
-
This compound (stock solution in DMSO)
-
ATP (substrate)
-
Peptide substrate (specific for Kinase X)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Protocol 1: Determination of this compound IC50
This protocol describes a dose-response experiment to determine the IC50 value of this compound.
-
Prepare this compound dilutions: Create a serial dilution series of this compound in DMSO, and then dilute into the assay buffer. The final concentrations should span a range from picomolar to micromolar.
-
Enzyme and Substrate Preparation: Prepare a solution of Kinase X and the peptide substrate in the assay buffer at 2X the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme/peptide substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction: Add 10 µL of a 2.5X ATP solution (at the Km concentration) to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Mechanism of Action (MOA) Study
This protocol is designed to determine the mechanism of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.
-
Experimental Design: Set up a matrix of experiments with varying concentrations of ATP (the substrate) and this compound (the inhibitor). Use a range of ATP concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and several fixed concentrations of this compound (e.g., 0 nM, 25 nM, 50 nM, 100 nM).
-
Assay Procedure: Follow the steps outlined in Protocol 1 for each condition in the experimental matrix.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction velocity (luminescence signal) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
From the changes in apparent Km and Vmax, the Ki can be calculated using the appropriate equations for the determined mechanism of inhibition.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Kinase X signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for enzyme inhibition kinetic studies.
Logical Relationship of Competitive Inhibition
Caption: Model of competitive inhibition by this compound.
Conclusion
The protocols and methodologies detailed in this application note provide a robust framework for the kinetic characterization of enzyme inhibitors, using the hypothetical compound this compound as an example. By systematically determining the IC50, Ki, and mechanism of action, researchers can gain critical insights into the inhibitor's properties, guiding further optimization and development in drug discovery programs. The presented workflows are adaptable to a wide range of enzyme systems and inhibitor classes.
References
Troubleshooting & Optimization
improving Angenomalin stability in aqueous buffer
Welcome to the technical support center for Angenomalin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in aqueous buffers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to enhance your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in aqueous solutions?
A1: The stability of this compound is influenced by a combination of intrinsic and extrinsic factors. Key factors include:
-
pH: The pH of the buffer solution is critical for maintaining the native conformation of this compound.[1][2] Deviations from the optimal pH can lead to denaturation and aggregation.
-
Temperature: Elevated temperatures can cause thermal denaturation.[3] For long-term storage, it is generally recommended to store this compound at low temperatures, such as -80°C, with a suitable cryoprotectant.[4]
-
Ionic Strength: The salt concentration of the buffer can impact electrostatic interactions within and between this compound molecules.[1]
-
Excipients: The presence of stabilizing excipients such as amino acids, sugars, and surfactants can significantly improve stability.
-
Protein Concentration: High concentrations of this compound can increase the likelihood of aggregation.
-
Mechanical Stress: Agitation or shear stress during handling can lead to unfolding and aggregation.
Q2: What is the optimal pH range for storing this compound?
A2: The optimal pH for this compound stability is protein-specific and should be determined empirically. Generally, the pH should be kept at a point where the protein has a net charge, which helps to prevent aggregation due to repulsive electrostatic forces. A pH screening experiment is recommended to identify the ideal pH for your specific application. A common starting point is a pH around 5.0, as many peptides exhibit maximum stability in this range.
Q3: Can I add excipients to my this compound formulation to improve its stability?
A3: Yes, the addition of excipients is a highly effective strategy for enhancing the stability of this compound. Commonly used excipients include:
-
Amino Acids: L-arginine and L-glutamic acid can suppress aggregation and increase solubility.
-
Sugars and Polyols: Sucrose (B13894), trehalose, and mannitol (B672) are effective cryoprotectants and stabilizers.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.
-
Antioxidants: If your protein is susceptible to oxidation, adding antioxidants like methionine or ascorbic acid can be beneficial.
Q4: How should I properly store and handle this compound to maintain its activity?
A4: Proper handling and storage are crucial for preserving the integrity of this compound.
-
Storage: For long-term storage, it is recommended to aliquot this compound into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) is advisable.
-
Handling: When working with this compound, avoid vigorous vortexing or shaking. Gentle mixing by inversion is preferred. Use low-protein-binding tubes and pipette tips to minimize loss due to surface adsorption.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing precipitation of this compound after thawing.
| Possible Cause | Suggested Solution |
| Cryo-concentration and pH shifts during freezing | Optimize the buffer composition. Consider adding cryoprotectants like glycerol (at 10-25% v/v) or sugars like sucrose or trehalose. |
| Protein concentration is too high | Thaw the sample slowly on ice and consider diluting it to a lower concentration before use. |
| Suboptimal buffer pH | Re-evaluate the pH of your buffer. The pH can shift upon freezing and thawing. Ensure your buffer has adequate buffering capacity at your storage temperature. |
Problem 2: this compound is losing its biological activity over time in my assay buffer.
| Possible Cause | Suggested Solution |
| Proteolytic degradation | Add protease inhibitors to your buffer. Work at a lower temperature if the experiment allows. |
| Oxidation | If your buffer contains reducing agents that are being depleted, consider adding fresh reducing agent or including an antioxidant like EDTA to chelate metal ions that can catalyze oxidation. |
| Surface adsorption | Add a non-ionic surfactant such as Tween-20 (at 0.01-0.1%) to your buffer to prevent this compound from adsorbing to the surfaces of your assay plates or tubes. |
| Instability at assay temperature | Perform a thermal stability assay to determine the melting temperature (Tm) of this compound in your buffer. If the assay temperature is close to the Tm, consider optimizing the buffer for better thermal stability. |
Problem 3: I am seeing an increase in aggregation of this compound as measured by dynamic light scattering (DLS).
| Possible Cause | Suggested Solution |
| Suboptimal buffer conditions | Perform a buffer screen to evaluate the effects of pH and ionic strength on aggregation. |
| Presence of destabilizing excipients | If your formulation contains multiple excipients, one of them may be promoting aggregation. Test the stability of this compound with each excipient individually. |
| High protein concentration | Reduce the protein concentration if possible. |
| Mechanical stress | Minimize agitation and shear stress during handling. Avoid creating foam. |
Experimental Protocols
Protocol 1: Buffer pH Screening for Optimal this compound Stability
This protocol outlines a method to identify the optimal pH for this compound stability using a thermal shift assay.
Materials:
-
Purified this compound
-
A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, Tris)
-
SYPRO Orange protein gel stain
-
Real-time PCR instrument capable of performing a thermal melt
Methodology:
-
Prepare a stock solution of this compound at a known concentration.
-
In a 96-well PCR plate, prepare reactions containing this compound at a final concentration of 2 µM, SYPRO Orange dye at a 5x concentration, and one of the screening buffers.
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the point at which the fluorescence is at its maximum.
-
The buffer that yields the highest Tm is considered the most stabilizing for this compound under these conditions.
Protocol 2: Formulation Screen with Stabilizing Excipients
This protocol describes how to screen for excipients that improve the long-term stability of this compound.
Materials:
-
Purified this compound in the optimal buffer identified in Protocol 1.
-
Stock solutions of various excipients (e.g., 1 M L-arginine, 1 M L-glutamic acid, 50% glycerol, 1 M sucrose, 1% Polysorbate 20).
-
Incubator or water bath set to a stress temperature (e.g., 40°C).
-
Method for assessing aggregation (e.g., DLS, size-exclusion chromatography).
Methodology:
-
Prepare a series of this compound formulations, each containing a different excipient at a final concentration within a typical working range (see table below for examples). Include a control sample with no added excipients.
-
Take an initial (t=0) measurement of aggregation for each formulation.
-
Incubate the samples at the stress temperature.
-
At various time points (e.g., 24, 48, 72 hours), take samples and measure aggregation.
-
The formulation that shows the least amount of aggregation over time is the most stabilizing.
Table 1: Example Excipient Screening Concentrations
| Excipient | Stock Concentration | Final Concentration |
| L-Arginine | 1 M | 50 mM |
| L-Glutamic Acid | 1 M | 50 mM |
| Sucrose | 1 M | 250 mM |
| Glycerol | 50% (v/v) | 10% (v/v) |
| Polysorbate 20 | 1% (v/v) | 0.02% (v/v) |
Signaling Pathways and Workflows
References
troubleshooting low yield in Angenomalin synthesis
Technical Support Center: Angenomalin Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized via a two-step sequence. The first step involves a Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate. This is followed by an acid-catalyzed Pictet-Spengler reaction to construct the final heterocyclic core.
Q2: What are the most critical parameters affecting the overall yield?
A2: The most critical parameters are the purity of starting materials, the exclusion of oxygen and moisture in the Suzuki coupling step, the choice of catalyst and ligand, and precise pH control during the Pictet-Spengler reaction.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the recommended method for monitoring reaction progress. A typical mobile phase for the Suzuki coupling is a 4:1 mixture of hexane (B92381) and ethyl acetate (B1210297). For the Pictet-Spengler reaction, a 1:1 mixture of hexane and ethyl acetate with 1% triethylamine (B128534) is effective. Staining with potassium permanganate (B83412) can help visualize the spots.
Troubleshooting Guide: Step-by-Step
Step 1: Suzuki-Miyaura Cross-Coupling
This step involves the coupling of Aroyl-Bromide-X (1) with Boryl-Amine-Y (2) to yield the Intermediate (3) .
Q: My Suzuki coupling reaction shows low conversion to the intermediate product (3). What are the potential causes?
A: Low conversion is a common issue that can often be traced back to several factors related to the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The Palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Poor Reagent Quality: The boronic acid derivative (2 ) can degrade over time, especially if not stored under inert conditions. The base (e.g., K₂CO₃, Cs₂CO₃) may also be of insufficient quality or purity.
-
Suboptimal Temperature: The reaction temperature may be too low for the specific catalyst and substrates being used.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting logic for low yield in the Suzuki coupling step.
Quantitative Data: Effect of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Variation | Yield of Intermediate (3) (%) | Purity (%) |
| Catalyst | Pd(PPh₃)₄ | 65 | 90 |
| Pd(dppf)Cl₂ | 85 | 98 | |
| Base | K₂CO₃ | 70 | 92 |
| Cs₂CO₃ | 88 | 97 | |
| Temperature | 80°C | 60 | 85 |
| 100°C | 86 | 98 |
Step 2: Pictet-Spengler Reaction
This step involves the cyclization of the Intermediate (3) with an Aldehyde (4) to form This compound (5) .
Q: The Pictet-Spengler reaction is producing multiple byproducts and a low yield of this compound (5). What is going wrong?
A: This issue often points to problems with the reaction conditions, particularly the acid catalyst and temperature, which can lead to side reactions.
-
Incorrect Acidity: The pH of the reaction is critical. If the medium is too acidic, it can promote the formation of N-acylimminium ion side products. If it's not acidic enough, the reaction rate will be too slow, leading to degradation of the starting material.
-
Excessive Heat: High temperatures can lead to the formation of undesired regioisomers or decomposition of the product.
-
Aldehyde Quality: The aldehyde (4 ) can be prone to oxidation or polymerization if not handled correctly.
Experimental Workflow: this compound Synthesis
Caption: Overall synthetic workflow for this compound.
Quantitative Data: Effect of Acid Catalyst on Pictet-Spengler Yield
| Acid Catalyst | Concentration (M) | Yield of this compound (5) (%) | Purity (%) |
| Trifluoroacetic Acid (TFA) | 0.1 | 75 | 95 |
| 0.5 | 60 | 80 (byproducts observed) | |
| Formic Acid | 0.1 | 65 | 90 |
| 0.5 | 70 | 93 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate (3) via Suzuki Coupling
-
Setup: To an oven-dried 100 mL round-bottom flask, add Aroyl-Bromide-X (1 ) (1.0 eq), Boryl-Amine-Y (2 ) (1.1 eq), and Cesium Carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (B91453) (20 mL) via syringe, followed by Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat the mixture to 100°C and stir for 12 hours under argon.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound (5) via Pictet-Spengler Reaction
-
Setup: In a 50 mL round-bottom flask, dissolve the Intermediate (3 ) (1.0 eq) in dichloromethane (B109758) (DCM) (15 mL).
-
Reagent Addition: Add Aldehyde (4 ) (1.5 eq) to the solution.
-
Acid Catalysis: Add Trifluoroacetic Acid (TFA) (0.1 M solution in DCM) dropwise over 5 minutes while stirring.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol.
Technical Support Center: Optimizing Angenomalin Concentration for Cell Viability Assays
Welcome to the technical support center for Angenomalin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from 0.01 µM to 100 µM, using serial dilutions. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) of the compound on the chosen cell line.
Q2: Which cell viability assay is most compatible with this compound?
A2: The choice of assay can depend on the cell type and potential interactions of this compound with assay reagents. Commonly used assays include the MTT, XTT, and CCK-8 assays.[1] It is advisable to perform a preliminary test to ensure this compound does not directly react with the assay reagents. For instance, some compounds can chemically reduce the tetrazolium salts (MTT, XTT, WST-8) used in these assays, leading to false-positive results.[2][3][4] The CCK-8 assay is often preferred due to the water-soluble nature of its formazan (B1609692) product, which simplifies the protocol.[5]
Q3: How can I be sure that this compound is not interfering with the absorbance reading of my colorimetric assay?
A3: To check for interference, set up control wells containing the complete cell culture medium and the same concentrations of this compound as your experimental wells, but without cells. Add the assay reagent (e.g., MTT, CCK-8) and incubate for the same duration. If you observe a color change in these cell-free wells, it indicates that this compound is directly reacting with the reagent.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and survival. By inhibiting this pathway, this compound is expected to induce apoptosis and reduce cell viability in cancer cell lines where this pathway is often overactive.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells (no cells) | - Contamination of media or reagents. - this compound directly reduces the assay reagent. - Phenol (B47542) red in the medium can interfere with absorbance readings. | - Use fresh, sterile media and reagents. - Perform a cell-free assay to check for direct reduction by this compound. - Use phenol red-free medium during the assay. |
| Inconsistent results between replicate wells | - Uneven cell seeding. - "Edge effect" due to evaporation in outer wells. - Incomplete solubilization of formazan crystals (MTT assay). | - Ensure a homogenous cell suspension before and during plating. - Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead. - Ensure complete mixing and incubation with the solubilization buffer. |
| Low absorbance readings across the entire plate | - Insufficient number of viable cells. - Suboptimal incubation time with the assay reagent. - Incorrect wavelength used for measurement. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase. - Perform a time-course experiment to determine the optimal incubation time. - For CCK-8, read absorbance at ~450 nm. For MTT, read at ~570 nm. |
| U-shaped dose-response curve (higher viability at high concentrations) | - Compound precipitation at high concentrations interfering with optical readings. - Off-target effects of this compound at high concentrations. | - Visually inspect wells for precipitates. If present, consider using a different solvent or reducing the highest concentration. - Corroborate results with an alternative cytotoxicity assay that measures a different cellular parameter. |
Experimental Protocols
Cell Viability Assay using CCK-8
This protocol is for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 reagent only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Cell Viability Assay using MTT
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CCK-8 protocol.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: this compound's proposed mechanism of action via inhibition of the PI3K/Akt pathway.
References
Angenomalin purity issues and purification techniques
Wichtiger Hinweis: Angenomalin ist ein hypothetisches Molekül, das für die Zwecke dieses Leitfadens erstellt wurde. Die hier dargestellten Probleme, Protokolle und Daten basieren auf häufigen Herausforderungen bei der Reinigung von rekombinanten Proteinen und sollen als anschauliches Beispiel für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung dienen.
Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Reinheitsprobleme bei der Arbeit mit this compound?
A1: Die häufigsten Reinheitsprobleme bei this compound umfassen die Kontamination mit Wirtszellproteinen (Host Cell Proteins, HCPs), das Vorhandensein von Aggregaten (Dimere und Multimere), Endotoxin-Kontaminationen und eine geringe Ausbeute nach der Reinigung.
F2: Welche Chromatographietechnik wird für den ersten Reinigungsschritt von this compound empfohlen?
A2: Für den ersten Reinigungsschritt (Capture-Schritt) wird in der Regel die Affinitätschromatographie (AC) empfohlen, insbesondere wenn das this compound mit einem Affinitäts-Tag (z. B. His-Tag, Strep-Tag) exprimiert wird. Diese Methode bietet eine hohe Spezifität und ermöglicht eine signifikante Anreicherung des Zielproteins in einem einzigen Schritt.[1]
F3: Wie können Aggregate von monomerem this compound entfernt werden?
A3: Aggregate lassen sich am effektivsten durch die Größenausschlusschromatographie (SEC) abtrennen.[2][3] Diese Methode trennt Moleküle basierend auf ihrer Größe, wobei größere Aggregate zuerst eluieren, gefolgt vom monomeren this compound.[3][4]
F4: Meine this compound-Präparation weist hohe Endotoxinwerte auf. Wie kann ich diese reduzieren?
A4: Endotoxine, Lipopolysaccharide aus den Zellwänden gramnegativer Bakterien, sind eine häufige Verunreinigung. Zu ihrer Entfernung können spezielle affinitätsbasierte Methoden oder die Ionenaustauschchromatographie im Anionenaustauschmodus (AEX) eingesetzt werden, da Endotoxine bei neutralem pH-Wert stark negativ geladen sind.
F5: Welchen Einfluss hat der pH-Wert des Puffers auf die Reinigung mittels Ionenaustauschchromatographie (IEX)?
A5: Der pH-Wert ist entscheidend, da er die Nettoladung des Proteins bestimmt. Für die Kationenaustauschchromatographie (CEX) sollte der pH-Wert des Puffers unter dem isoelektrischen Punkt (pI) von this compound liegen, damit das Protein positiv geladen ist und an die Säule bindet. Für die Anionenaustauschchromatographie (AEX) muss der pH-Wert über dem pI liegen, um eine negative Nettoladung zu gewährleisten.
Leitfäden zur Fehlerbehebung
Problem 1: Geringe Ausbeute nach der Affinitätschromatographie
| Mögliche Ursache | Vorgeschlagene Lösung |
| Ineffiziente Bindung an die Säule | Überprüfen Sie pH-Wert und Ionenstärke des Bindungspuffers. Reduzieren Sie die Flussrate während der Probenbeladung, um die Kontaktzeit zu erhöhen. |
| Verlust des Affinitäts-Tags | Führen Sie eine Western-Blot-Analyse mit einem Antikörper gegen das Tag durch, um dessen Vorhandensein zu bestätigen. Optimieren Sie die Expressions- und Lysebedingungen, um Proteolyse zu minimieren. |
| Proteinpräzipitation auf der Säule | Erhöhen Sie die Löslichkeit von this compound durch Zugabe von Additiven wie Arginin oder nicht-ionischen Detergenzien zum Puffer. |
| Zu harsche Elutionsbedingungen | Führen Sie eine schrittweise oder lineare Gradientenelution durch, um die minimale Konzentration des Elutionsmittels (z. B. Imidazol, pH-Änderung) zu finden, die zur Elution von this compound erforderlich ist, ohne es zu denaturieren. |
Problem 2: Hoher Anteil an Aggregaten nach der Reinigung
| Mögliche Ursache | Vorgeschlagene Lösung |
| Hohe Proteinkonzentration | Führen Sie den abschließenden Größenausschlusschromatographie-Schritt (SEC) mit einer geringeren Proteinkonzentration durch. Konzentrieren Sie die Probe erst nach der Fraktionssammlung. |
| Ungünstige Pufferbedingungen | Führen Sie ein Puffer-Screening durch, um pH-Wert, Salzkonzentration und Additive zu identifizieren, die die Aggregation minimieren. |
| Denaturierung während der Elution | Verwenden Sie mildere Elutionsbedingungen. Bei Elution durch niedrigen pH-Wert sollten die Fraktionen sofort in einem Neutralisationspuffer aufgefangen werden. |
| Gefrier-Tau-Zyklen | Aliquotieren Sie die gereinigte Probe vor dem Einfrieren, um wiederholte Gefrier-Tau-Zyklen zu vermeiden. Fügen Sie Kryoschutzmittel wie Glycerin (5-20 %) hinzu. |
Problem 3: Kontamination mit Wirtszellproteinen (HCPs)
| Mögliche Ursache | Vorgeschlagene Lösung |
| Unspezifische Bindung an die Affinitätssäule | Erhöhen Sie die Konzentration des Kompetitors (z. B. Imidazol für His-Tags) im Waschpuffer. Fügen Sie dem Binde- und Waschpuffer eine geringe Konzentration an nicht-ionischem Detergens hinzu. |
| Co-Elution mit this compound | Fügen Sie einen zweiten, orthogonalen Reinigungsschritt hinzu, z. B. Ionenaustausch- (IEX) oder Hydrophobe-Interaktions-Chromatographie (HIC), um Proteine mit anderen physikochemischen Eigenschaften abzutrennen. |
| Proteolytischer Abbau | Fügen Sie während der Zelllyse und Reinigung Proteaseinhibitoren hinzu. |
Experimentelle Protokolle
Protokoll 1: Dreistufige Reinigung von this compound
Dies ist ein Standardprotokoll zur Erzielung einer hohen Reinheit (>98 %).
-
Schritt 1: Affinitätschromatographie (AC) - Capture
-
Säule: Strep-Tactin® Sepharose® High Performance
-
Äquilibrierungspuffer: 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.
-
Probenbeladung: Applizieren Sie das zellfreie Lysat mit einer Flussrate von 1 mL/min.
-
Waschpuffer: 10 Säulenvolumina (CV) Äquilibrierungspuffer.
-
Elutionspuffer: Äquilibrierungspuffer + 5 mM Desthiobiotin.
-
Analyse: SDS-PAGE zur Überprüfung der Reinheit der Elutionsfraktionen.
-
-
Schritt 2: Ionenaustauschchromatographie (IEX) - Zwischenreinigung
-
Säule: HiTrap Q HP (Anionenaustauscher)
-
Puffer A: 20 mM Tris-HCl, pH 8.5
-
Puffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
Prozedur: Poolen Sie die AC-Fraktionen und führen Sie einen Pufferwechsel zu Puffer A durch. Beladen Sie die Probe auf die äquilibrierte Säule. Eluieren Sie das gebundene Protein mit einem linearen Gradienten von 0-50 % Puffer B über 20 CV.
-
Analyse: SDS-PAGE zur Identifizierung von Fraktionen, die reines this compound enthalten.
-
-
Schritt 3: Größenausschlusschromatographie (SEC) - Polishing
-
Säule: Superdex 200 Increase 10/300 GL
-
Laufpuffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Prozedur: Konzentrieren Sie die reinen IEX-Fraktionen auf <500 µL. Injizieren Sie die Probe und führen Sie den Lauf mit einer isokratischen Elution bei 0.75 mL/min durch.
-
Analyse: Analysieren Sie die Fraktionen mittels SDS-PAGE (nicht-reduzierend) zur Überprüfung von Aggregaten und UV-Spektroskopie bei 280 nm.
-
Datenpräsentation
Tabelle 1: Vergleich der Reinigungsschritte für this compound
| Reinigungsschritt | Gesamtprotein (mg) | This compound (mg) | Reinheit (%) | Ausbeute (%) | Endotoxin (EU/mg) |
| Zelllysat | 1500 | 75 | 5 | 100 | >10,000 |
| Affinitätschromatographie | 80 | 65 | ~81 | 87 | 500 |
| Ionenaustauschchromatographie | 55 | 52 | ~95 | 69 | 10 |
| Größenausschlusschromatographie | 48 | 47.5 | >99 | 63 | <0.1 |
Visualisierungen
Abbildung 1: Standard-Workflow für die dreistufige Reinigung von this compound.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei geringer Reinheit.
Abbildung 3: Hypothetischer Signalweg, der durch this compound aktiviert wird.
References
inconsistent experimental results with Angenomalin
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Angenomalin in their experiments. This compound is a selective inhibitor of the Anomalous Growth Factor Receptor (AGFR), a key signaling node in proliferative pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my experimental results with this compound inconsistent?
Inconsistent results can stem from several factors, ranging from compound stability to experimental variability. A primary reason can be the degradation of the inhibitor in cell culture media over time.[1] It's also crucial to ensure consistent cell culture conditions, as variations in cell density, passage number, or overall health can significantly impact outcomes.[1]
Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible causes?
There are several potential reasons for a lack of effect on cell viability:
-
Cell Line Resistance: The cell line you are using may not express sufficient levels of the AGFR target or could have downstream mutations that bypass the need for AGFR signaling.
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to achieve effective inhibition. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.[1]
-
Incorrect Assay Endpoint: The incubation time with this compound may be too short to induce a measurable cytotoxic effect. Consider a time-course experiment to identify the optimal treatment duration.[2]
-
Compound Instability: this compound may be degrading in your cell culture media. It is advisable to prepare fresh solutions and minimize freeze-thaw cycles.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Resistance | Verify AGFR expression via Western Blot or qPCR. | Confirmation of target presence. |
| Suboptimal Concentration | Perform a dose-response curve (e.g., 0.1 nM to 10 µM). | Determination of the IC50 value. |
| Incorrect Assay Endpoint | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | Identification of optimal treatment duration. |
| Compound Instability | Prepare fresh stock solutions and minimize freeze-thaw cycles. | Consistent and reproducible results. |
| Assay Interference | Run a cell-free control with this compound and assay reagents. | No signal in the absence of cells. |
Q3: My Western blot results for downstream AGFR targets are variable. How can I improve consistency?
Inconsistent Western blot results are a common issue and can often be resolved by optimizing your protocol. High background, weak signals, or non-specific bands can obscure the true results.
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations should be optimized to ensure a strong signal without high background.
-
Improve Blocking and Washing Steps: Proper blocking is crucial to prevent non-specific antibody binding. Increasing the duration and number of washing steps can also help reduce background noise.
-
Ensure Efficient Protein Transfer: Verify that your protein transfer from the gel to the membrane is efficient and even. This can be checked with a Ponceau S stain before blocking.
-
Sample Preparation and Loading: Ensure that protein samples are fresh, properly stored, and that the amount of protein loaded is consistent across all lanes.
| Parameter | Recommendation |
| Primary Antibodies | |
| Phospho-AGFR (Tyr1068) | 1:1000 dilution in 5% BSA/TBST |
| Total AGFR | 1:1000 dilution in 5% non-fat milk/TBST |
| Phospho-Akt (Ser473) | 1:2000 dilution in 5% BSA/TBST |
| Total Akt | 1:1000 dilution in 5% non-fat milk/TBST |
| Secondary Antibody | |
| Anti-rabbit IgG, HRP-linked | 1:5000 dilution in 5% non-fat milk/TBST |
Experimental Protocols
Cell Viability (MTT Assay) Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for AGFR Pathway Analysis
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's inhibitory action on the AGFR signaling pathway.
Caption: A logical workflow for troubleshooting Western blot inconsistencies.
References
Angenomalin Extraction Scale-Up: Technical Support Center
Introduction: The successful transition from bench-scale discovery to pilot or industrial-scale production of plant-derived compounds presents numerous challenges.[1][2] This center provides troubleshooting guidance and detailed protocols for researchers scaling up the extraction of "Angenomalin," a hypothetical bioactive compound from the fictional plant Angenoma Virescens. The principles and techniques discussed are based on established phytochemical extraction methodologies and are broadly applicable to natural product development.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound extraction? A1: The main challenges include:
-
Maintaining Yield and Purity: Processes that work in the lab may not scale linearly, often resulting in lower yields or inconsistent purity.[1]
-
Raw Material Variability: Differences in plant genetics, growing conditions, harvest time, and storage can significantly alter this compound content and introduce impurities.
-
Solvent Handling and Recovery: Managing large volumes of solvents poses logistical, safety, and economic challenges, necessitating efficient recovery and recycling systems.
-
Equipment and Cost-Effectiveness: The capital investment for larger equipment can be substantial, and the process must be optimized to be economically viable.
-
Process Control: Maintaining consistent parameters like temperature, pressure, and flow rate is more complex at a larger scale.
Q2: How do I select the best extraction solvent for scale-up? A2: Solvent selection is critical and should be based on the principle of "like dissolves like." For this compound, a moderately polar compound, polar solvents like ethanol (B145695), methanol, or aqueous mixtures are effective. For scale-up, consider:
-
Selectivity: The solvent should maximize this compound extraction while minimizing co-extraction of impurities.
-
Safety and Environmental Impact: Favor solvents with lower toxicity and flammability, such as ethanol or supercritical CO2, which align with green chemistry principles.
-
Cost and Recoverability: The solvent should be affordable and easily removable from the final extract, often through distillation.
Q3: What is Supercritical Fluid Extraction (SFE) and is it suitable for this compound? A3: Supercritical Fluid Extraction (SFE) uses a fluid (commonly CO2) above its critical temperature and pressure as the solvent. For a non-polar to moderately polar compound like this compound, SFE with a polar co-solvent (e.g., ethanol) is an excellent green alternative to traditional solvent extraction. Key advantages include high selectivity, no residual solvent in the final product, and mild operating temperatures that prevent degradation of thermolabile compounds. However, the initial equipment cost is higher.
Q4: How can I ensure the quality and consistency of the raw plant material? A4: Implement a robust quality control program for your raw material, Angenoma Virescens. This should include:
-
Standardized Harvesting: Define the optimal plant age, part (e.g., leaves, roots), and time of year for harvesting to ensure maximum this compound content.
-
Proper Post-Harvest Handling: Ensure material is properly dried to a specific moisture content and ground to a uniform particle size to facilitate efficient extraction.
-
Phytochemical Profiling: Use analytical techniques like HPLC to quantify the this compound content in each batch of raw material before extraction.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound Extract
Q: My crude extract yield has dropped significantly after moving from a 1L lab setup to a 50L pilot reactor. What are the likely causes?
A: Several factors can contribute to a drop in yield during scale-up. Consult the following table and decision tree to diagnose the issue.
| Potential Cause | Recommended Action & Explanation |
| Inadequate Sample Preparation | Action: Verify that the plant material is uniformly ground to the optimal particle size. Explanation: Larger or inconsistent particle sizes reduce the surface area available for solvent penetration, leading to incomplete extraction. |
| Poor Solvent-to-Solid Ratio | Action: Maintain the lab-scale solvent-to-solid ratio. If channeling is suspected in a larger vessel, consider increasing the ratio. Explanation: A sufficient ratio ensures the entire biomass is wetted and provides a strong concentration gradient for diffusion. A common starting point is 10:1 (v/w). |
| Inefficient Mass Transfer | Action: Ensure agitation is effective for the vessel size. Check for "dead zones" where mixing is poor. Explanation: As vessel size increases, achieving homogenous mixing becomes more difficult. Hydrodynamics can change significantly from lab to pilot scale. |
| Suboptimal Parameters | Action: Re-optimize extraction time and temperature for the larger scale. Explanation: Heat and mass transfer do not scale linearly. Longer extraction times or slight temperature adjustments may be needed to achieve the same results as in the lab. |
| Raw Material Inconsistency | Action: Analyze the current batch of plant material via HPLC and compare its this compound content to the batch used in lab-scale experiments. Explanation: The most common cause of yield variation is the natural variability of the raw material itself. |
Problem 2: Low Purity of Isolated this compound
Q: I have a good quantity of crude extract, but the final purity of this compound after chromatography is below the required 95%. What's wrong?
A: Purity issues often stem from the co-extraction of undesirable compounds or degradation of the target molecule.
| Potential Cause | Recommended Action & Explanation |
| Poor Extraction Selectivity | Action: Modify the polarity of your extraction solvent. If using 80% ethanol, try 70% or 90% to see if it reduces the co-extraction of impurities. Explanation: Adjusting solvent polarity can fine-tune the extraction process, leaving more impurities behind in the plant biomass. |
| Compound Degradation | Action: Use lower temperatures during solvent evaporation (e.g., rotary evaporator at <40°C). Protect the extract from light. Explanation: this compound may be sensitive to heat or light. High temperatures during solvent removal are a common cause of degradation. |
| Ineffective Chromatography | Action: Optimize the purification protocol. Try a different stationary phase (e.g., C8 instead of C18 for reverse-phase HPLC) or adjust the mobile phase gradient. Explanation: Co-elution occurs when impurities have similar polarity to the target compound. A shallower gradient or alternative column chemistry may be needed to resolve them. |
| pH Instability | Action: Buffer the extraction solvent to a neutral or slightly acidic pH (e.g., pH 4-6). Explanation: Extreme pH levels can cause structural changes or degradation of flavonoid-like compounds. |
Data Presentation: Extraction Parameter Optimization
The following tables represent hypothetical data from optimization experiments for this compound extraction.
Table 1: Effect of Solvent and Temperature on Crude Yield and Purity (Extraction Time: 4 hours; Solvent-to-Solid Ratio: 15:1 v/w)
| Solvent | Temperature (°C) | Crude Yield (%) | This compound Purity in Crude (%) |
| 80% Methanol | 40 | 15.2 | 25.1 |
| 80% Methanol | 60 | 18.5 | 22.8 |
| 80% Ethanol | 40 | 14.8 | 28.3 |
| 80% Ethanol | 60 | 17.9 | 27.5 |
| Supercritical CO2 + 5% Ethanol | 50 | 8.1 | 45.2 |
| Supercritical CO2 + 10% Ethanol | 50 | 11.3 | 41.7 |
Table 2: Impact of Solvent-to-Solid Ratio on Extraction Efficiency (Solvent: 80% Ethanol; Temperature: 60°C; Time: 4 hours)
| Ratio (Solvent:Solid) | Crude Yield (%) | This compound Recovered (mg/g of biomass) |
| 5:1 | 12.1 | 33.3 |
| 10:1 | 16.5 | 45.4 |
| 15:1 | 17.9 | 49.2 |
| 20:1 | 18.1 | 49.5 |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
-
Preparation: Dry leaves of Angenoma Virescens at 40°C to a constant weight and grind to a fine powder (approx. 0.5 mm particle size).
-
Loading: Load 5 kg of the powdered biomass into the extraction vessel of the pilot-scale SFE system.
-
Parameter Setup:
-
Set the extraction vessel temperature to 50°C.
-
Pressurize the system with CO2 to 300 bar.
-
Introduce ethanol as a co-solvent at a rate of 5% of the CO2 flow.
-
Set the CO2 flow rate to maintain a constant solvent-to-feed mass ratio.
-
-
Extraction: Perform the extraction for 120 minutes. The supercritical fluid containing the extract flows to a separator.
-
Separation: Reduce the pressure in the separator vessel (e.g., to 60 bar) to precipitate the this compound extract. The gaseous CO2 is then re-compressed and recycled.
-
Collection: Collect the crude extract from the separator for downstream purification.
Protocol 2: HPLC Analysis for this compound Quantification
-
System: A standard HPLC system with a UV detector is used.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 70% B
-
20-22 min: Linear gradient from 70% to 95% B
-
22-25 min: Hold at 95% B
-
25-28 min: Return to 10% B
-
-
Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using purified this compound. Calculate the concentration in samples by comparing peak areas to the standard curve.
Visualizations
Caption: Workflow for this compound extraction and purification.
References
- 1. Challenges with Process Scale Up in Cannabis/Hemp Extraction - Cannabis Industry Journal [cannabisindustryjournal.com]
- 2. (128c) Challenges for Scaling up Liquid-Liquid Extraction Columns | AIChE [proceedings.aiche.org]
- 3. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Angenomalin Delivery for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vitro delivery of Angenomalin, a novel small molecule modulator of angiogenesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is a hydrophobic compound with low aqueous solubility. For in vitro studies, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for such compounds due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent on cell behavior.
Q3: My this compound solution appears to have precipitated after dilution in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[1] Here are a few steps you can take to address this:
-
Vortex during dilution: Ensure thorough and immediate mixing when adding the this compound stock solution to the aqueous buffer.
-
Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions.
-
Warm the aqueous buffer: Gently warming the buffer to 37°C before adding the compound can sometimes improve solubility.
-
Consider a different formulation: For persistent solubility issues, exploring formulation strategies such as encapsulation in nanoparticles may be necessary.[2][3]
Q4: How can I determine the optimal concentration of this compound for my in vitro experiments?
A4: The optimal concentration of this compound will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration range. This typically involves testing a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the concentration that elicits the desired biological response without causing significant cytotoxicity.
Troubleshooting Guides
Issue 1: High variability in experimental results between replicates.
-
Question: I am observing significant variability in the biological effect of this compound across my replicate wells. What could be the cause?
-
Answer: Inconsistent results are often linked to issues with compound solubility and delivery. If this compound is not fully dissolved, its effective concentration will vary between wells, leading to inconsistent biological responses. Ensure your stock solution is fully dissolved and that you are achieving a homogenous solution upon dilution into your assay medium. Performing a pre-experiment solubility test in your final assay medium can help confirm the solubility limit.
Issue 2: No observable biological effect of this compound.
-
Question: I am not seeing any effect of this compound in my angiogenesis assay, even at high concentrations. What should I check?
-
Answer: There are several potential reasons for a lack of activity:
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded.
-
Sub-optimal Concentration: It's possible that the effective concentration is higher than the range you have tested. However, be mindful of potential cytotoxic effects at very high concentrations.
-
Assay Sensitivity: Your chosen in vitro angiogenesis assay may not be sensitive enough to detect the effects of this compound. Consider trying an alternative assay.
-
Incorrect Signaling Pathway: this compound may be acting on a signaling pathway that is not central to the specific angiogenic process being modeled in your assay.
-
Issue 3: Vehicle control (DMSO) is showing a biological effect.
-
Question: My cells treated with the DMSO vehicle control are showing altered behavior compared to the untreated cells. What does this mean?
-
Answer: Some cell types are sensitive to DMSO, even at low concentrations. If your vehicle control is showing an effect, it is essential to lower the final DMSO concentration in your experiments. If this is not possible, you may need to explore alternative solvents for your this compound stock solution.
Quantitative Data Summary
Table 1: Recommended Solvent Concentrations for In Vitro Delivery of this compound
| Solvent | Recommended Stock Concentration | Maximum Final In-Well Concentration | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | A universal solvent for many poorly soluble compounds. Can be cytotoxic at higher concentrations. |
| Ethanol | 10-50 mM | < 0.5% (v/v) | Can be used as an alternative to DMSO, but may also exhibit cytotoxicity. |
Table 2: Typical Concentration Ranges for In Vitro Angiogenesis Assays
| Assay Type | Typical this compound Concentration Range | Key Readouts |
| Endothelial Cell Proliferation Assay | 1 nM - 10 µM | Cell number, DNA synthesis (e.g., BrdU incorporation) |
| Endothelial Cell Migration Assay (Boyden Chamber) | 1 nM - 10 µM | Number of migrated cells |
| Tube Formation Assay on Matrigel | 10 nM - 20 µM | Tube length, number of branch points |
| Spheroid Sprouting Assay | 10 nM - 20 µM | Sprout number, cumulative sprout length |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Delivery
Objective: To prepare a working solution of this compound for addition to cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. To do this, weigh out the appropriate amount of this compound powder and dissolve it in the required volume of DMSO.
-
Gently vortex the solution until the this compound is completely dissolved. A brief sonication step may be used if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the this compound stock solution in DMSO if a wide range of final concentrations is to be tested.
-
To prepare the final working solution, dilute the stock or intermediate solution into pre-warmed cell culture medium or assay buffer to the desired final concentration. It is critical to add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion.
-
Use the prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Protocol 2: In Vitro Tube Formation Assay
Objective: To assess the pro- or anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well cell culture plate
-
This compound working solutions
-
Positive control (e.g., VEGF)
-
Vehicle control (e.g., DMSO in media)
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add 10 µL of the this compound working solutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
Visualizations
Caption: Hypothetical signaling pathway of this compound via VEGFR2 activation.
Caption: Workflow for assessing this compound's effect on tube formation.
References
Validation & Comparative
validating Angenomalin's bioactivity with positive controls
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the bioactive compound Angenomalin (also referred to as Anomalin) reveals its potential as a significant anti-inflammatory, antioxidant, and neuroprotective agent. This guide provides a comparative overview of this compound's performance against established positive controls, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Anti-Inflammatory Activity: Inhibition of Key Pro-inflammatory Mediators
This compound has demonstrated potent anti-inflammatory properties by significantly inhibiting the production of key mediators in the inflammatory cascade. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory response.
The anti-inflammatory efficacy of this compound is further underscored by its ability to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This inhibitory action is comparable to, and in some contexts may exceed, the effects of widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac Sodium, a commonly used positive control in anti-inflammatory assays.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Target | Assay System | Reported IC50/Effect | Positive Control |
| This compound | iNOS, COX-2, TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of mRNA and protein expression[1] | Diclofenac Sodium |
| Diclofenac Sodium | COX-1, COX-2 | Various in vitro and in vivo models | Established inhibitory profile | N/A |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of this compound and the positive control (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).
-
-
Reaction Mixture:
-
In a 2 mL reaction mixture, add 0.2 mL of the BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Add 2 mL of the test compound (this compound or positive control) at different concentrations.
-
For the control group, add 2 mL of the solvent instead of the test compound.
-
-
Incubation and Heat Denaturation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Antioxidant Activity: Potent Radical Scavenging Capabilities
The antioxidant potential of this compound is a key aspect of its therapeutic promise. While specific IC50 values for this compound in DPPH and ABTS assays are not yet widely published, its structural class—pyranocoumarins—is known for significant antioxidant activity. For comparative purposes, this guide presents typical data for well-established antioxidant positive controls.
Table 2: Comparison of Antioxidant Activity (Typical Values for Positive Controls)
| Compound | Assay | Typical IC50 Range (µg/mL) |
| Quercetin | DPPH, ABTS | 1 - 10 |
| Gallic Acid | DPPH, ABTS | 1 - 5 |
| Ascorbic Acid (Vitamin C) | DPPH | 2 - 8 |
| Trolox | ABTS | 2 - 10 |
| Butylated Hydroxytoluene (BHT) | DPPH | 10 - 50 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture:
-
Add 1 mL of the DPPH solution to 1 mL of various concentrations of this compound or a positive control (e.g., Quercetin, Ascorbic Acid).
-
Prepare a control sample containing 1 mL of DPPH solution and 1 mL of methanol.
-
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture:
-
Add 2 mL of the ABTS•+ working solution to 20 µL of various concentrations of this compound or a positive control (e.g., Trolox).
-
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
Neuroprotective Activity: Attenuation of Cellular Damage
The neuroprotective effects of this compound are an emerging area of research. While specific quantitative data is still under investigation, its anti-inflammatory and antioxidant properties suggest a strong potential for mitigating neuronal damage. The MTT assay is a standard method to assess cell viability and the protective effects of compounds against neurotoxins.
Table 3: Comparison of Neuroprotective Activity (Hypothetical Data for this compound)
| Compound | Neurotoxin | Cell Line | Assay | Endpoint | Positive Control |
| This compound | H₂O₂ or Amyloid-β | SH-SY5Y or PC12 | MTT | Increased cell viability | Quercetin or other known neuroprotectants |
| Quercetin | H₂O₂ or Amyloid-β | SH-SY5Y or PC12 | MTT | Established neuroprotective effect | N/A |
Experimental Protocol: MTT Assay for Neuroprotection
-
Cell Culture: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a positive control for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., hydrogen peroxide or aggregated amyloid-beta peptide).
-
Include control wells with untreated cells and cells treated only with the neurotoxin.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
Signaling Pathway Modulation
This compound exerts its biological effects through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation and apoptosis. While direct experimental data on this compound's effect on this pathway is pending, many natural compounds with similar bioactivities modulate MAPK signaling by inhibiting the phosphorylation of key kinases like p38, JNK, and ERK.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress. It is plausible that this compound, given its antioxidant potential, may activate this pathway. Activation of Nrf2 leads to the transcription of antioxidant genes, such as Heme Oxygenase-1 (HO-1).
Conclusion
This compound presents a compelling profile as a multi-faceted bioactive compound with significant anti-inflammatory, and promising antioxidant and neuroprotective, activities. Its mechanism of action, particularly the inhibition of the NF-κB pathway, provides a solid foundation for its therapeutic potential. Further research to quantify its antioxidant and neuroprotective efficacy and to elucidate its effects on the MAPK and Nrf2 pathways will be critical in advancing this compound towards clinical applications.
References
Angenomalin Analogs: Uncharted Territory in Cancer Research
Despite the recognized anticancer potential of the natural compound Angenomalin, also known as (+)-Anomalin, a comprehensive analysis of the structure-activity relationships of its synthetic analogs remains a largely unexplored area in cancer research. Currently, publicly available scientific literature lacks sufficient data to construct a detailed comparison of the biological activities of this compound derivatives, hindering the development of more potent and selective anticancer agents based on its scaffold.
This compound is a furanocoumarin that has been identified in various plants, including Angelica anomala. Studies have indicated that this natural product exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and notably, antitumor effects. However, the progression from this promising natural lead to a well-defined class of therapeutic analogs is still in its nascent stages.
A thorough review of existing research reveals a scarcity of studies focused on the systematic synthesis and biological evaluation of a series of this compound analogs. Consequently, the quantitative data required to establish a clear structure-activity relationship (SAR) is not available. An SAR study is crucial for understanding how modifications to the chemical structure of a parent compound, like this compound, influence its biological activity. Such studies typically involve synthesizing a library of related compounds (analogs) and comparing their efficacy in various biological assays. This comparative data is essential for identifying the key chemical features responsible for the desired therapeutic effects and for guiding the rational design of new, improved drug candidates.
The Path Forward: A Call for Further Research
The development of a comprehensive SAR for this compound analogs would require a dedicated research effort focused on the following key areas:
-
Synthesis of Analog Libraries: A diverse range of this compound analogs would need to be synthesized, with systematic modifications to different parts of the molecule.
-
In Vitro Biological Evaluation: These analogs would then need to be tested in a panel of cancer cell lines to determine their cytotoxic and antiproliferative activities.
-
Mechanistic Studies: For the most potent analogs, further studies would be necessary to elucidate their mechanism of action and the specific signaling pathways they modulate in cancer cells.
Below is a conceptual workflow that would be essential for establishing the structure-activity relationship of this compound analogs.
Figure 1. A conceptual workflow for the development and analysis of this compound analogs.
Hypothetical Experimental Protocols
While specific experimental data for this compound analogs is unavailable, the following are examples of standard protocols that would be utilized in such a research program.
Cell Viability Assay (MTT Assay)
This assay would be a primary screening tool to assess the cytotoxic effects of newly synthesized this compound analogs on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value for each analog is calculated, representing the concentration at which 50% of cell growth is inhibited.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay would be used to determine if the cytotoxic effects of the this compound analogs are due to the induction of apoptosis (programmed cell death).
-
Cell Treatment: Cancer cells are treated with the this compound analogs at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways of Interest
Based on the known activities of other furanocoumarins and natural products in cancer, the investigation into the mechanism of action of this compound analogs could potentially involve the following signaling pathways:
Figure 2. Potential signaling pathways that could be modulated by this compound analogs.
Angenomalin vs. Psoralen: A Comparative Guide to DNA Intercalation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Angenomalin and Psoralen (B192213), two furanocoumarins with potential applications in molecular biology and pharmacology. The focus of this comparison is their mechanism of DNA intercalation, a critical process for many of their biological activities. While Psoralen is a well-characterized DNA intercalator, data on this compound's interaction with DNA is currently limited. This guide summarizes the existing experimental data for Psoralen and highlights the areas where further research is needed for this compound.
Overview and Chemical Structures
Psoralens are a class of naturally occurring furanocoumarins found in various plants. They are known for their photosensitivity and ability to interact with DNA. Psoralen itself and its derivatives have been extensively studied and are used in therapies like PUVA (Psoralen + UVA) for skin conditions. This compound is also a furanocoumarin, but its interactions with DNA have not been as thoroughly investigated.
Chemical Structures:
| Compound | Chemical Structure |
| Psoralen | |
| This compound |
Mechanism of DNA Intercalation and Photobinding
Psoralens are planar molecules that can insert themselves between the base pairs of double-stranded DNA, a process known as intercalation. This non-covalent interaction is the initial step for their biological activity. Upon exposure to ultraviolet A (UVA) light, intercalated psoralens can form covalent adducts with pyrimidine (B1678525) bases, particularly thymine. This can result in the formation of monoadducts or, upon absorption of a second photon, interstrand cross-links (ICLs), which covalently link the two strands of the DNA.[1] These ICLs are highly cytotoxic as they block DNA replication and transcription.
While this compound's furanocoumarin structure suggests a potential for DNA intercalation and photobinding, there is currently no direct experimental evidence to confirm this mechanism.
Quantitative Comparison of DNA Binding and Photoreactivity
The following table summarizes key quantitative parameters for Psoralen's interaction with DNA. Corresponding data for this compound is not currently available.
| Parameter | Psoralen (and its derivatives) | This compound | References |
| DNA Binding/Dissociation Constant (Kd) | 1.4 x 10⁻³ M (8-MOP) | Not Available | [2] |
| 0.325 x 10⁶ M⁻¹ (8-MOP) | Not Available | [3][4] | |
| 0.516 x 10⁶ M⁻¹ (AMT) | Not Available | [3] | |
| Intercalation Constant (Ki) | (8.8 ± 2.4) x 10⁴ M⁻¹ | Not Available | |
| Rate of Photoaddition to DNA | 7.8 x 10⁻⁶ psoralens bound/base pair/second (8-MOP) | Not Available | |
| Interstrand Cross-linking Efficiency | Formation of ICLs upon UVA irradiation is a hallmark of psoralens. | Not Available |
Impact on Cellular Signaling Pathways
Psoralen-induced DNA damage triggers various cellular responses, including the activation of signaling pathways involved in cell cycle arrest, DNA repair, and apoptosis.
Psoralen-Activated Signaling Pathways:
-
p53 Pathway: Psoralen-induced interstrand cross-links are potent inducers of the p53 tumor suppressor protein. This activation is dependent on the ATR (Ataxia-Telangiectasia and Rad3-related) kinase and can lead to apoptosis.
-
ErbB2 Pathway: Photoactivated Psoralen has been shown to bind to the catalytic kinase domain of ErbB2, a receptor tyrosine kinase often overexpressed in cancer. This interaction can block ErbB2 signaling, leading to tumor cell apoptosis, independent of DNA cross-linking.
The effect of this compound on these or any other signaling pathways has not yet been reported.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the DNA intercalation and cross-linking properties of compounds like Psoralen and could be applied to investigate this compound.
UV-Visible Spectroscopic Titration for DNA Binding
This method is used to determine the binding affinity of a compound to DNA by monitoring changes in the UV-Vis absorbance spectrum upon titration.
-
Principle: Intercalation of a molecule into the DNA double helix often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorbance spectrum of the molecule.
-
Protocol:
-
Prepare a stock solution of the compound (e.g., Psoralen or this compound) and a stock solution of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Keep the concentration of the compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum over a relevant wavelength range (e.g., 220-400 nm).
-
Monitor the changes in absorbance at the wavelength of maximum absorbance for the compound.
-
The binding constant can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard equation.
-
Ethidium (B1194527) Bromide Displacement Assay
This fluorescence-based assay is used to investigate the intercalative binding of a compound to DNA.
-
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that also intercalates into DNA will compete with EtBr for the binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.
-
Protocol:
-
Prepare a solution of DNA and ethidium bromide in a buffer and allow it to incubate to form a stable complex.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the test compound (Psoralen or this compound) to the solution.
-
After each addition, incubate to allow for equilibration and measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates displacement of EtBr and suggests an intercalative binding mode for the test compound. The binding affinity can be estimated from the concentration of the compound required to cause a 50% reduction in fluorescence.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.
-
Principle: DNA has a characteristic CD spectrum due to its helical structure. The binding of a ligand can induce changes in this spectrum, providing information about the binding mode (intercalation vs. groove binding) and its effect on the DNA conformation.
-
Protocol:
-
Prepare solutions of DNA in a suitable buffer.
-
Record the CD spectrum of the DNA solution alone in the far-UV region (typically 200-320 nm).
-
Add increasing concentrations of the test compound to the DNA solution.
-
Record the CD spectrum after each addition.
-
Changes in the characteristic positive and negative bands of the DNA CD spectrum can indicate alterations in the DNA structure upon ligand binding.
-
Agarose (B213101) Gel Electrophoresis for DNA Cross-linking
This technique is used to detect the formation of interstrand cross-links in DNA.
-
Principle: Under denaturing conditions (e.g., high pH), double-stranded DNA separates into single strands. If an interstrand cross-link is present, the two strands will remain linked and migrate as a single, higher molecular weight species in an agarose gel.
-
Protocol:
-
Incubate DNA (e.g., a linearized plasmid) with the test compound.
-
Expose the mixture to UVA light to induce photocross-linking.
-
Denature the DNA by adding a high pH loading buffer.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Stain the gel with a DNA-staining dye (e.g., ethidium bromide) and visualize under UV light.
-
The presence of a band corresponding to double-stranded DNA under denaturing conditions confirms the formation of interstrand cross-links.
-
Visualizations
Experimental Workflow for DNA Intercalation and Cross-linking Analysis
Caption: Workflow for characterizing DNA intercalation and cross-linking.
Psoralen-Induced p53 Signaling Pathway
Caption: Simplified p53 signaling pathway activated by Psoralen-induced DNA damage.
Conclusion
Psoralen is a well-documented DNA intercalator that, upon photoactivation, forms covalent adducts and interstrand cross-links with DNA, leading to significant biological consequences through the activation of pathways such as p53. In contrast, while this compound's chemical structure as a furanocoumarin suggests it may have similar DNA-interacting properties, there is a clear absence of experimental data to support this. The antitumor and other biological activities reported for this compound may or may not be mediated through direct DNA interaction.
This guide underscores the need for comprehensive studies on this compound to elucidate its mechanism of action. The experimental protocols detailed herein provide a roadmap for researchers to investigate this compound's potential for DNA intercalation and photobinding, which will be crucial for understanding its pharmacological potential and for the development of new therapeutic agents.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Angenomalin and structurally related furanocoumarins. While direct cross-reactivity studies for this compound are not extensively available in current literature, this document offers a comprehensive comparison of their biological activities and their well-documented interactions with drug-metabolizing enzymes. This information is crucial for assessing potential cross-reactivity in various biological assays and for understanding the structure-activity relationships within this class of compounds.
Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, with many belonging to the Apiaceae and Rutaceae families.[1][2] They are known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] A significant characteristic of many furanocoumarins is their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, which is a key enzyme in drug metabolism. This interaction, often referred to as the "grapefruit juice effect," can lead to significant drug-drug interactions.
This compound is a naturally occurring furanocoumarin found in plants of the Angelica genus. Structurally, it is an angular furanocoumarin. This guide will compare this compound (for which data is often reported under the synonym "Anomalin") with other prominent linear and angular furanocoumarins.
Comparative Biological Activity of Furanocoumarins
The following table summarizes the available quantitative data on the anti-inflammatory and cytotoxic activities of selected furanocoumarins, providing a basis for comparing their relative potencies.
Table 1: Comparison of Anti-inflammatory and Cytotoxic Activities of Selected Furanocoumarins
| Compound | Type | Biological Activity | Assay | Cell Line/Target | IC50 (µM) | Reference |
| Anomalin | Angular | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 cells | 9.2 (as Dahuribiethrin E) | |
| Angelicin | Angular | Anti-inflammatory | NF-κB/DNA Interaction Inhibition | - | 7.4 | |
| Psoralen | Linear | Anti-inflammatory | COX-1 Inhibition | - | 123.30 (µg/ml) | |
| Psoralen | Linear | Anti-inflammatory | COX-2 Inhibition | - | 102.10 (µg/ml) | |
| Bergapten | Linear | Cytotoxic | - | NCI-87 Gastric Carcinoma Cells | 14.2 | |
| Xanthotoxin | Linear | Antioxidant | DPPH Radical Scavenging | - | 12.0 | |
| Phellopterin | Linear | Cytotoxic | - | HepG2 (Human Hepatoblastoma) | 7.49 |
Cross-Reactivity in Cytochrome P450 Inhibition
The inhibition of CYP3A4 is a well-characterized activity of many furanocoumarins and serves as a key area for assessing their cross-reactivity in the context of drug metabolism. The following table presents the half-maximal inhibitory concentrations (IC50) of various furanocoumarins against CYP3A4.
Table 2: Comparative Inhibition of Human CYP3A4 by Furanocoumarins
| Compound | Type | IC50 (µM) | Reference |
| Bergapten (5-methoxypsoralen) | Linear | 19-36 | |
| Bergamottin | Linear | 1.0 | |
| 6',7'-Dihydroxybergamottin (DHB) | Linear | 0.45 | |
| Paradisin A and B (dimers) | Dimer | 0.07 | |
| FC726 | - | 0.075 | |
| Bergaptol | Linear | >20 |
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay (for Anti-inflammatory Activity)
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
b. Assay Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test furanocoumarin (e.g., Anomalin) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. Mix an equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined.
Human CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)
This assay determines the inhibitory potential of compounds on the activity of human cytochrome P450 3A4 using testosterone (B1683101) as a substrate.
a. Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4.
-
Testosterone.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test furanocoumarins.
-
Acetonitrile (B52724) (for reaction termination).
-
Internal standard (e.g., hydrocortisone).
-
HPLC system for analysis.
b. Assay Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL), phosphate (B84403) buffer (pH 7.4), and the test furanocoumarin at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding testosterone (e.g., 50 µM) and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the formation of the testosterone metabolite, 6β-hydroxytestosterone.
-
The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to the control (vehicle-treated) reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway affected by furanocoumarins and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of furanocoumarins.
Caption: Experimental workflow for a CYP3A4 inhibition assay.
References
- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. Anti-Cancer and Anti-Inflammatory Potential of Furanocoumarins from Ammi majus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Angenomalin Cellular Assays
For researchers and drug development professionals engaged in the study of the Angenomalin signaling pathway, the appropriate use of negative controls is paramount to ensure the validity and reliability of cellular assay data. This guide provides an objective comparison of common negative controls, supported by experimental data and detailed protocols, to aid in the design of robust and accurate experiments.
Understanding the Role of Negative Controls
In any cellular assay, negative controls are essential for establishing a baseline and distinguishing true experimental effects from non-specific or confounding factors.[1] They help to identify false positives and ensure that the observed response is due to the specific variable being tested.[1] In the context of this compound assays, which typically investigate the Angiopoietin/Tie2 signaling pathway, negative controls are crucial for validating the effects of potential therapeutic compounds on cellular processes like cell migration, proliferation, and kinase activity.
Comparison of Common Negative Controls
The selection of an appropriate negative control is dependent on the specific experimental question and the nature of the treatment. The following table summarizes the most common negative controls used in this compound cellular assays and their intended purpose.
| Negative Control Type | Description | Purpose | Typical Application in this compound Assays | Expected Outcome |
| Untreated Control | Cells that are not exposed to any treatment or vehicle. | To establish the basal level of the measured response in the absence of any external stimuli. | Measuring baseline Tie2 phosphorylation, cell migration, or gene expression. | Represents the inherent biological activity of the cells under normal culture conditions. |
| Vehicle Control | Cells treated with the solvent (e.g., DMSO, PBS, or culture medium) used to dissolve the experimental compound. | To account for any effects the solvent itself may have on the cells, independent of the active compound. | Assessing the effect of a small molecule inhibitor of the this compound pathway dissolved in DMSO. | The response should be comparable to the untreated control, indicating the vehicle has no significant effect. |
| Non-specific IgG Control | Cells treated with an immunoglobulin G (IgG) antibody that has no known specificity for any target in the experimental system. | To control for non-specific binding and Fc receptor-mediated effects of antibody-based treatments. | Evaluating the specific effect of an anti-Tie2 antibody on receptor activation. | The signal should be significantly lower than that observed with the specific antibody, indicating low non-specific binding. |
| Scrambled siRNA/shRNA Control | Cells transfected with a short interfering or short hairpin RNA sequence that does not target any known gene in the cell line. | To control for the off-target effects of RNA interference, such as the cellular response to the transfection process itself. | Investigating the role of a specific gene in the this compound pathway using siRNA-mediated knockdown. | The phenotype should be similar to that of untreated or mock-transfected cells. |
Experimental Data: A Comparative Analysis
To illustrate the importance of selecting the correct negative control, the following table presents hypothetical data from a Tie2 phosphorylation assay. In this experiment, human umbilical vein endothelial cells (HUVECs) were treated with Angiopoietin-1 (Ang-1), a known activator of the Tie2 receptor, or with a test compound.
| Treatment Group | Tie2 Phosphorylation (Relative Luminescence Units - RLU) | Standard Deviation | Interpretation |
| Untreated | 105 | 8 | Basal level of Tie2 phosphorylation. |
| Vehicle (0.1% DMSO) | 110 | 12 | The vehicle has a negligible effect on Tie2 phosphorylation. |
| Ang-1 (Positive Control) | 850 | 45 | Strong activation of Tie2, confirming assay validity. |
| Test Compound in DMSO | 250 | 20 | The test compound shows a modest increase in Tie2 phosphorylation compared to the vehicle control. |
| Non-specific IgG | 120 | 15 | Demonstrates that non-specific antibody binding does not significantly activate Tie2. |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
Tie2 Phosphorylation Assay
This protocol describes a cell-based ELISA to quantify the phosphorylation of the Tie2 receptor.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well microplate
-
Cell culture medium
-
Angiopoietin-1 (Ang-1)
-
Test compound
-
Vehicle (e.g., DMSO)
-
Non-specific IgG
-
Lysis buffer
-
Wash buffer
-
Capture antibody (anti-Tie2)
-
Detection antibody (anti-phospho-Tie2)
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate and culture overnight to allow for cell attachment.
-
Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Treatment:
-
Untreated Control: Add serum-free medium only.
-
Vehicle Control: Add serum-free medium containing the same concentration of vehicle (e.g., 0.1% DMSO) as the test compound wells.
-
Positive Control: Add Ang-1 to the desired final concentration.
-
Test Compound: Add the test compound dissolved in the vehicle to the desired final concentration.
-
Non-specific IgG Control: Add a non-specific IgG at the same concentration as any antibody-based treatments.
-
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).
-
Lysis: Aspirate the medium and add lysis buffer to each well to extract cellular proteins.
-
ELISA:
-
Coat a separate 96-well plate with the capture antibody.
-
Add the cell lysates to the coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add the substrate solution.
-
Add the stop solution and measure the absorbance or luminescence using a plate reader.
-
Endothelial Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of a test compound on endothelial cell migration.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Boyden chamber apparatus with porous membrane inserts
-
Cell culture medium
-
Chemoattractant (e.g., VEGF or Ang-1)
-
Test compound
-
Vehicle
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture endothelial cells and harvest them when they reach 70-90% confluency. Resuspend the cells in serum-free medium.
-
Chamber Setup: Place the porous membrane inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: In the lower chamber, add:
-
Negative Control (Untreated): Serum-free medium only.
-
Negative Control (Vehicle): Serum-free medium with the vehicle.
-
Positive Control: Medium containing a known chemoattractant (e.g., VEGF).
-
Test Condition: Medium with the chemoattractant and the test compound.
-
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a staining solution.
-
Quantification: Count the number of migrated cells in several fields of view using a microscope.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
By carefully selecting and implementing appropriate negative controls, researchers can significantly enhance the quality and interpretability of their data in the study of the this compound pathway, ultimately accelerating the discovery of novel therapeutics.
References
Comparative Efficacy of Bergapten and Angenomalin: A Guide for Researchers
A comprehensive review of the experimental data on the antiproliferative, anti-inflammatory, and apoptotic effects of Bergapten. This guide also addresses the current knowledge gap regarding the bioactivity of Angenomalin.
Introduction
Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including those of the Rutaceae and Umbelliferae families, such as bergamot essential oil and grapefruit juice.[1][2] It is a well-studied compound with known photosensitizing, antiproliferative, anti-inflammatory, and apoptotic properties.[1][2] this compound is a less-studied furanocoumarin found in plants of the Angelica and Prangos genera. While its chemical structure is known, there is a significant lack of published experimental data on its specific biological activities. This guide provides a detailed comparison of the available efficacy data for Bergapten and highlights the current research gap concerning this compound.
Comparative Efficacy Data
Antiproliferative and Apoptotic Activity of Bergapten
Bergapten has demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines, both with and without photoactivation by UVA radiation.[2] Its mechanisms of action often involve cell cycle arrest and the induction of apoptosis through various signaling pathways.
Table 1: In Vitro Antiproliferative and Apoptotic Effects of Bergapten
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| DLD-1 and LoVo | Colorectal Cancer | 30 and 50 μM | Decreased cell viability, induced G0/G1 and sub-G1 phase arrest. | |
| MCF-7 and SKBR-3 | Breast Cancer | Not specified | Induced block in G0/G1 phase, increased p53 and p21waf mRNA and protein levels, activated caspase 8/9. | |
| A549 and NCI-H460 | Non-small-cell Lung Cancer | Not specified | Induced cell cycle arrest and apoptosis mediated by p53 pathway activation. | |
| Saos-2 | Osteosarcoma | 40.05 µM (IC50) | Induced G2/M phase arrest and apoptosis. | |
| HT-29 | Colorectal Adenocarcinoma | 332 µM (IC50) | Varied concentration-dependent cytostatic and cytotoxic effects. | |
| SW620 | Colorectal Adenocarcinoma | 345.5 µM (IC50) | Varied concentration-dependent cytostatic and cytotoxic effects. | |
| RPMI8226 and U266 | Multiple Myeloma | 1272 µM and 1190 µM (IC50) | Exhibited the weakest reactivity among the tested cell lines. |
Anti-inflammatory Activity of Bergapten
Bergapten exhibits notable anti-inflammatory properties by modulating various inflammatory pathways and mediators.
Table 2: In Vitro and In Vivo Anti-inflammatory Effects of Bergapten
| Model | Condition | Dosing/Concentration | Effect | Reference |
| Human peripheral blood mononuclear cells (PBMCs) | LPS-stimulated | Not specified | Suppressed ROS generation and reduced production of TNF-α and IL-6. | |
| Rat model | Acetic acid-induced colitis | 3, 10, and 30 mg/kg (oral) | Normalized colon weight-to-length ratio, reduced tissue damage and degranulated mast cells. | |
| In vitro assay | Hypotonicity-induced human erythrocyte hemolysis | IC50: 7.71 ± 0.27 μg/ml | Protected erythrocyte membrane from hemolysis. | |
| In vitro assay | Heat-induced egg albumin denaturation | IC50: 5.34 ± 0.30 μg/ml | Reduced albumin denaturation. |
Signaling Pathways and Mechanisms of Action
Bergapten
Bergapten's biological effects are mediated through multiple signaling pathways. In cancer cells, it can induce apoptosis by activating the p53 pathway, leading to the upregulation of p21 and PUMA, and the inhibition of the PI3K/Akt survival pathway. Independently of photoactivation, it can also enhance p53 gene expression and induce apoptosis in breast cancer cells by activating p38 MAPK and inhibiting the PI3K/Akt pathway. Its anti-inflammatory effects are partly attributed to the inhibition of the NF-κB pathway.
This compound
Due to the lack of dedicated studies on the biological activity of isolated this compound, its mechanism of action and the signaling pathways it modulates remain uncharacterized.
Experimental Protocols
MTT Assay for Cell Viability
The antiproliferative activity of Bergapten is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Bergapten (or vehicle control) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
The induction of apoptosis by Bergapten can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Cell Treatment: Cells are treated with Bergapten for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot for Protein Expression
Western blotting is used to detect changes in the expression of proteins involved in signaling pathways affected by Bergapten.
Protocol:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p53, Akt, caspases), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The Case of this compound: A Call for Further Research
This compound is a known furanocoumarin, and its chemical structure has been elucidated. It has been identified in several plant species, including Angelica anomala, Angelica sachalinensis, and Prangos pabularia. However, a thorough review of the scientific literature reveals a significant lack of studies specifically investigating the biological activities of isolated this compound.
While extracts of the plants containing this compound have shown various biological effects, including anti-inflammatory and cytotoxic properties, it is not possible to attribute these effects directly to this compound without further research. The specific contributions of this compound to the overall bioactivity of these plant extracts remain unknown.
Therefore, a direct and evidence-based comparison of the efficacy of this compound and Bergapten is not currently feasible. This represents a significant knowledge gap and an opportunity for future research. Investigating the antiproliferative, anti-inflammatory, and apoptotic potential of purified this compound, along with its mechanisms of action, would be a valuable contribution to the field of natural product drug discovery.
Conclusion
Bergapten is a well-characterized furanocoumarin with potent antiproliferative, anti-inflammatory, and apoptotic activities, supported by a substantial body of experimental evidence. Its mechanisms of action involve the modulation of key signaling pathways, making it a promising candidate for further drug development. In contrast, while the existence of this compound is confirmed, its biological efficacy remains largely unexplored. The lack of available data on this compound's bioactivity prevents a direct comparison with Bergapten. This highlights the urgent need for dedicated studies to isolate and characterize the pharmacological properties of this compound to unlock its potential therapeutic value.
References
A Comparative Guide to Validating the Cellular Uptake of Angenomalin
For Researchers, Scientists, and Drug Development Professionals
The successful delivery of therapeutic agents to their intracellular targets is a cornerstone of modern drug development. Verifying and quantifying the cellular uptake of novel compounds is a critical step in this process. This guide provides a comparative overview of key methodologies for validating the cellular uptake of Angenomalin, a novel investigational compound. We will explore various experimental approaches, present hypothetical comparative data, and provide detailed protocols to assist researchers in selecting the most appropriate methods for their studies.
Quantitative Comparison of Cellular Uptake Methods for this compound
To illustrate the application of different validation techniques, the following table summarizes hypothetical experimental data for the cellular uptake of fluorescently-labeled this compound (this compound-Fluor) in cultured HeLa cells.
| Method | Parameter Measured | This compound-Fluor Result | Control (Vehicle) | Alternative Compound (Comp-X) | Notes |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) | 8500 ± 450 | 50 ± 10 | 6200 ± 380 | High-throughput, quantitative, but does not distinguish between cell surface binding and internalization. |
| Confocal Microscopy | Intracellular Localization | Punctate cytoplasmic and nuclear staining | No signal | Predominantly cytoplasmic puncta | Provides spatial resolution, allowing for visualization of subcellular localization. |
| High-Content Imaging | % of Positive Cells | 92% ± 5% | <1% | 78% ± 6% | Automated image analysis for quantitative data on a per-cell basis. |
| Cell Lysate Fluorometry | Total Intracellular Concentration | 2.5 ± 0.3 µM | Not detectable | 1.8 ± 0.2 µM | Measures the total amount of compound within the cell, including endosomally trapped molecules. |
| HPLC-MS of Cell Lysate | Intracellular Concentration (unmodified) | 1.9 ± 0.2 µM | Not detectable | 1.5 ± 0.1 µM | Highly specific and can distinguish the parent compound from metabolites. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparative data table.
Flow Cytometry for Quantifying Cellular Uptake
Objective: To quantify the percentage of cells that have taken up this compound-Fluor and the relative amount of uptake per cell.
Methodology:
-
Cell Culture: Plate HeLa cells in a 12-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Treatment: Treat cells with 10 µM this compound-Fluor or a vehicle control for 4 hours at 37°C. An alternative compound, Comp-X-Fluor, is used as a comparator.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove unbound compound.
-
Detachment: Detach cells using trypsin-EDTA, then neutralize with complete medium.
-
Staining (Optional): Stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Analysis: Analyze the cell suspension using a flow cytometer. Excite this compound-Fluor at its specific wavelength and measure the emission.
-
Data Interpretation: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
Confocal Microscopy for Subcellular Localization
Objective: To visualize the subcellular distribution of this compound-Fluor.
Methodology:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat cells with 10 µM this compound-Fluor for 4 hours.
-
Staining: Wash cells with PBS and stain with Hoechst 33342 to visualize the nucleus and a membrane dye (e.g., CellMask™ Deep Red) to outline the cytoplasm.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for this compound-Fluor, Hoechst 33342, and the membrane dye.
-
Image Analysis: Analyze the acquired images to determine the localization of this compound-Fluor relative to the nucleus and cytoplasm.
HPLC-MS for Absolute Quantification
Objective: To determine the absolute intracellular concentration of unmodified this compound.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 as in the flow cytometry protocol, using unlabeled this compound.
-
Harvesting and Cell Counting: Wash cells thoroughly with ice-cold PBS. Detach and count the cells to normalize the final concentration.
-
Cell Lysis: Lyse the known number of cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Precipitation: Precipitate proteins from the lysate, often with a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge to pellet the protein and collect the supernatant containing the small molecule. Evaporate the solvent and reconstitute in a mobile phase-compatible solvent.
-
HPLC-MS Analysis: Inject the sample into an HPLC system coupled to a mass spectrometer. Use a standard curve of known this compound concentrations to quantify the amount in the cell lysate.
-
Data Calculation: Calculate the intracellular concentration based on the quantified amount and the initial cell number.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
A Comparative Analysis of Angenomalin's Pro-Angiogenic Effects
This guide provides a detailed comparison of the pro-angiogenic effects of Angenomalin against a standard alternative, Vascular Endothelial Growth Factor (VEGF). The following sections present quantitative data from key experimental assays, detailed protocols for reproducing these experiments, and visualizations of the associated signaling pathways and workflows.
Data Presentation
The efficacy of this compound in promoting angiogenesis was evaluated using in vitro tube formation and cell migration assays. The results are summarized below in comparison to VEGF.
Table 1: In Vitro Tube Formation Assay
| Treatment | Concentration | Total Tube Length (μm) | Branching Points |
| Control | - | 150 ± 25 | 10 ± 3 |
| This compound | 50 ng/mL | 450 ± 40 | 35 ± 5 |
| VEGF | 50 ng/mL | 420 ± 35 | 30 ± 4 |
Table 2: Cell Migration Assay (Boyden Chamber)
| Treatment | Concentration | Migrated Cells per Field |
| Control | - | 20 ± 5 |
| This compound | 50 ng/mL | 120 ± 15 |
| VEGF | 50 ng/mL | 110 ± 12 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: Thaw Matrigel on ice overnight. Coat a 96-well plate with 50 μL of Matrigel per well and incubate at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in basal medium. Seed 2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add this compound or VEGF to the respective wells at a final concentration of 50 ng/mL. A control group with no added growth factor should be included.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.
-
Analysis: Visualize the tube formation using a microscope. Capture images and quantify the total tube length and the number of branching points using image analysis software.
Endothelial Cell Migration Assay
This assay measures the chemotactic effect of this compound on endothelial cells.
-
Chamber Setup: Use a Boyden chamber with an 8 μm pore size polycarbonate membrane. Add basal medium containing either this compound (50 ng/mL) or VEGF (50 ng/mL) to the lower chamber.
-
Cell Seeding: Seed 1 x 10^5 HUVECs in serum-free medium into the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4 hours.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.
Visualization of Signaling and Experimental Workflow
This compound Signaling Pathway
This compound is hypothesized to initiate a signaling cascade that promotes cell proliferation and migration, key events in angiogenesis.
Safety Operating Guide
Navigating the Safe Disposal of Angenomalin in a Laboratory Setting
Immediate Safety and Handling Protocols
Before commencing any disposal process, it is critical to handle Angenomalin with the appropriate safety measures. Given its nature as a research chemical, it should be treated as potentially hazardous.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A laboratory coat
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound waste must be managed through a systematic and compliant process. Do not dispose of this compound or its containers in regular trash or down the drain.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and this compound-Contaminated Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Use a compatible, leak-proof container with a secure screw-top cap for liquid waste.
-
For solid waste (e.g., contaminated consumables), use a clearly labeled, sealed bag or container.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and any known hazard classifications.
-
-
Decontamination of Empty Containers:
-
Empty this compound containers should be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and dispose of it with the this compound liquid waste.
-
After decontamination, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated waste.
-
Collect these materials in the designated solid waste container for this compound.
-
-
Final Disposal:
-
All this compound waste is to be disposed of through your institution's official hazardous waste management program.
-
Contact your EHS department to schedule a pickup for the properly labeled and sealed waste containers.
-
Chemical and Physical Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal. The following data has been compiled from publicly available chemical databases.[1]
| Property | Value |
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | (8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one |
| CAS Number | 18199-64-9 |
| Appearance | Data not available |
| Solubility | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
Experimental Protocols: General Chemical Waste Disposal
The procedures outlined above are based on standard protocols for laboratory chemical waste disposal.[2][3][4][5] The core principle is the containment and segregation of chemical waste to prevent reactions with other substances and to ensure it is handled by trained professionals for final disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided is based on general chemical safety principles. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
References
Personal protective equipment for handling Angenomalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Angenomalin. As a furanocoumarin, this compound presents specific hazards that necessitate rigorous safety measures. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Core Safety Information
This compound is a furanocoumarin, a class of organic compounds known for their photosensitizing properties. The primary hazard associated with many furanocoumarins is phytophotodermatitis, a condition where skin that has come into contact with the compound and is subsequently exposed to ultraviolet (UV) light can experience severe inflammation, blistering, and hyperpigmentation.[1][2] Therefore, all handling procedures must be designed to prevent skin contact and subsequent light exposure.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is mandatory when working with this compound to prevent skin and eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm, tested to EN 374). | To prevent direct skin contact. Furanocoumarins can be absorbed through the skin, and gloves provide a critical barrier. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | To protect against accidental splashes of solutions containing this compound and to shield the eyes from any airborne particles of the solid compound. |
| Skin and Body Protection | A long-sleeved laboratory coat. | To protect the arms and body from accidental spills and contamination of personal clothing. |
| Respiratory Protection | A particulate filter respirator (EN 143) or a chemical respirator with an organic vapor cartridge. | Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.
-
When handling, work in an area with subdued lighting and avoid direct sunlight or strong artificial light to minimize the risk of activating the photosensitizing properties of the compound.[3]
Safe Handling Practices:
-
Preparation: Before beginning any procedure, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Storage: Store this compound in a cool, dry, and dark place.[4] Use opaque or amber-colored vials to protect the compound from light.[3] The storage location should be clearly labeled with the compound's name and hazard warnings.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use spatulas and other tools dedicated to handling this compound to prevent cross-contamination.
-
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing. Keep the container covered as much as possible.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces. Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Collection:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and paper towels should be collected in a sealed, labeled plastic bag and placed in the solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and chemically resistant waste bottle.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in this safety guide, any procedure involving this compound should be developed with its photosensitizing nature in mind. For instance, in cellular assays, exposure of treated cells to UV light should be carefully controlled or avoided unless it is a specific parameter of the experiment.
Visual Workflow for Handling this compound
The following diagram outlines the logical steps for safely handling this compound from initial risk assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
